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  • Product: 5-fluoro-2-(propan-2-yl)benzoic acid
  • CAS: 1340397-50-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-fluoro-2-isopropylbenzoic acid: Synthesis, Properties, and Therapeutic Potential

This technical guide offers a comprehensive overview of 5-fluoro-2-isopropylbenzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry. While direct literat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive overview of 5-fluoro-2-isopropylbenzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogs and foundational chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and application.

Core Molecular Attributes: Structure and Physicochemical Profile

5-fluoro-2-isopropylbenzoic acid incorporates a benzoic acid scaffold, a key pharmacophore in numerous active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom at the C5 position and an isopropyl group at the C2 position is anticipated to confer unique physicochemical properties that are highly desirable in drug design.

Chemical Structure and SMILES Notation

The IUPAC name for this compound is 5-fluoro-2-(propan-2-yl)benzoic acid. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a fluorine atom para to the carboxyl group, and an isopropyl group ortho to the carboxyl group.

SMILES (Simplified Molecular-Input Line-Entry System): CC(C)c1ccc(c(c1)C(=O)O)F

Caption: Chemical structure of 5-fluoro-2-isopropylbenzoic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-fluoro-2-isopropylbenzoic acid. These values are estimated based on the properties of structurally similar compounds and are intended to guide experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 182.19 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP ~2.5 - 3.5Influences solubility, permeability, and plasma protein binding.
pKa ~3.0 - 4.0Affects ionization state at physiological pH, impacting solubility and receptor interaction.
Polar Surface Area ~37.3 ŲImpacts membrane permeability and oral absorption.

Strategic Synthesis Pathway

A plausible and efficient synthesis of 5-fluoro-2-isopropylbenzoic acid can be envisioned starting from commercially available 4-fluorotoluene. This multi-step synthesis involves the introduction of the isopropyl group via Friedel-Crafts acylation followed by reduction, and subsequent oxidation of the methyl group to the carboxylic acid.

Caption: Proposed synthetic workflow for 5-fluoro-2-isopropylbenzoic acid.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 4-Fluorotoluene

This step introduces the precursor to the isopropyl group onto the aromatic ring.

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 4-fluorotoluene (1.0 eq.).

  • Acylating Agent Addition: Add isobutyryl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-fluoro-2-isobutyryltoluene.

Causality: The use of a Lewis acid catalyst (AlCl₃) activates the isobutyryl chloride for electrophilic aromatic substitution. The ortho-para directing effect of the methyl and fluoro groups favors substitution at the position ortho to the methyl group.

Step 2: Reduction of the Ketone

This step converts the ketone intermediate to the isopropyl group. The Wolff-Kishner reduction is suitable for substrates stable to strong bases.

  • Reaction Setup: To a solution of 4-fluoro-2-isobutyryltoluene (1.0 eq.) in diethylene glycol, add hydrazine hydrate (3.0 eq.) and potassium hydroxide (3.0 eq.).

  • Heating: Heat the mixture to 180-200 °C and stir for 4-6 hours, allowing water and excess hydrazine to distill off.

  • Work-up: Cool the reaction mixture, add water, and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-2-isopropyltoluene.

Causality: The basic conditions of the Wolff-Kishner reduction deprotonate the hydrazine derivative, leading to the reduction of the carbonyl group to a methylene group.

Step 3: Oxidation of the Methyl Group

The final step involves the selective oxidation of the benzylic methyl group to a carboxylic acid.

  • Reaction Setup: To a solution of 4-fluoro-2-isopropyltoluene (1.0 eq.) in a mixture of pyridine and water, add potassium permanganate (3.0 eq.) portion-wise.

  • Heating: Heat the mixture to reflux and stir for 8-12 hours.

  • Work-up: Cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-2-isopropylbenzoic acid.

Causality: Potassium permanganate is a strong oxidizing agent that effectively oxidizes the benzylic methyl group to a carboxylic acid under these conditions. The isopropyl group is less susceptible to oxidation.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the fluorine atom and the isopropyl group in 5-fluoro-2-isopropylbenzoic acid makes it a highly attractive scaffold for the development of novel therapeutics.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][2] Key advantages include:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

  • Improved Membrane Permeability: The lipophilic nature of fluorine can enhance the ability of a molecule to cross cell membranes.

The Contribution of the Isopropyl Group

The isopropyl group is a small, lipophilic moiety that can:

  • Increase Lipophilicity: This can improve oral absorption and distribution.

  • Provide Steric Hindrance: The bulky nature of the isopropyl group can influence the conformation of the molecule and its binding to a target.

  • Enhance Metabolic Stability: Similar to fluorine, the isopropyl group can shield adjacent positions from metabolic attack.

Potential Therapeutic Targets

Based on the known activities of related fluorinated benzoic acids, 5-fluoro-2-isopropylbenzoic acid is a promising starting point for the synthesis of inhibitors for a range of therapeutic targets:

  • Antiviral Agents: Derivatives of 5-fluoro-2-methylbenzoic acid have been investigated as HIV-1 integrase inhibitors.[3]

  • Anticancer Agents: The antiproliferative activity of 3-arylisoquinolinones, synthesized from fluorinated benzoic acids, has been demonstrated against cancer cells.[3]

  • Antimicrobial Agents: Hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against various bacteria.[4]

Expected Spectroscopic Signature

  • ¹H NMR: The spectrum would be expected to show a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, and distinct signals for the aromatic protons, with splitting patterns influenced by both the fluorine atom and the isopropyl group. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum would display characteristic signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropyl group.

  • ¹⁹F NMR: A singlet would be expected for the fluorine atom.

  • IR Spectroscopy: The spectrum would be characterized by a strong carbonyl stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch (around 3000 cm⁻¹), and C-F stretching vibrations.

Conclusion

5-fluoro-2-isopropylbenzoic acid represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through established organic transformations, and its unique structural features suggest significant potential for the development of novel therapeutics with enhanced pharmacological properties. This guide provides a foundational understanding to encourage and facilitate further research into this valuable compound.

References

  • PubChem. 5-Chloro-2-fluoro-3-isopropylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Supporting Inform
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  • Supporting Information - The Royal Society of Chemistry. (URL not available)
  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642. [Link]

  • Home Sunshine Pharma. 5-Fluoro-2-methylbenzoic Acid CAS 33184-16-6. [Link]

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  • PubChem. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Isopropylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Fluoro-2-iodobenzoic acid. National Center for Biotechnology Information. [Link]

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  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(24), 19752–19782. [Link]

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Exploratory

An In-depth Technical Guide to the pKa Values of Fluorinated Isopropylbenzoic Acid Derivatives

Introduction For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of molecules is paramount. Among these, the acid dissociation constant (pKa) is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of molecules is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in various chemical and biological environments. The pKa value dictates the extent of ionization at a given pH, which in turn influences crucial ADME (absorption, distribution, metabolism, and excretion) properties such as solubility, lipophilicity, and membrane permeability. This guide provides an in-depth technical exploration of the pKa values of fluorinated isopropylbenzoic acid derivatives, a class of compounds with potential significance in medicinal chemistry.

This document will delve into the theoretical underpinnings of how fluorine and isopropyl substituents modulate the acidity of the benzoic acid core. We will explore the interplay of inductive and resonance effects and their dependence on substituent position. Furthermore, this guide will present established methodologies for the experimental determination of pKa values, ensuring scientific integrity and reproducibility. The content is structured to provide not just data, but a foundational understanding of the structure-acidity relationships within this specific chemical space.

The Theoretical Framework: Substituent Effects on Acidity

The acidity of benzoic acid is fundamentally determined by the stability of its conjugate base, the benzoate anion. Substituents on the aromatic ring can significantly alter the electron density of the carboxylate group, thereby influencing the equilibrium of the acid-base dissociation. These effects are primarily categorized as inductive effects and resonance effects.

Inductive Effects (-I): The inductive effect is the transmission of charge through sigma bonds. Electronegative atoms or groups, such as fluorine, pull electron density towards themselves. This electron-withdrawing inductive effect helps to delocalize the negative charge on the carboxylate anion, stabilizing it and thus increasing the acidity of the parent acid (resulting in a lower pKa value).[1][2] The strength of the inductive effect is distance-dependent, diminishing as the substituent moves further from the carboxylic acid group.[1]

Resonance Effects (+R/-R): Resonance effects involve the delocalization of electrons through the pi system of the aromatic ring. Electron-donating groups can destabilize the benzoate anion by increasing electron density, making the acid weaker (higher pKa). Conversely, electron-withdrawing groups that can delocalize the negative charge through resonance will stabilize the anion and strengthen the acid.

The Influence of Fluorine

Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I).[3] This effect is most pronounced when the fluorine atom is in the ortho position, closest to the carboxylic acid group. The inductive effect of fluorine stabilizes the carboxylate anion, making fluorinated benzoic acids more acidic than benzoic acid itself.[1][2][3]

The Influence of the Isopropyl Group

The isopropyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring, which can destabilize the negative charge of the carboxylate anion, thus making the acid weaker (higher pKa) compared to benzoic acid.

The Interplay of Substituents

When both fluorine and isopropyl groups are present on the benzoic acid ring, the resulting pKa is a composite of their individual effects. The final acidity will depend on the relative positions of the carboxylic acid, the fluorine atom, and the isopropyl group.

  • Electron-withdrawing fluorine will increase acidity (lower pKa).

  • Electron-donating isopropyl group will decrease acidity (higher pKa).

The net effect can be qualitatively predicted by considering the position and nature of each substituent. For instance, in 2-fluoro-4-isopropylbenzoic acid, the strong, distance-dependent inductive effect of the ortho-fluorine is expected to have a dominant acid-strengthening effect, while the para-isopropyl group will have a weaker acid-weakening effect.

Quantitative Data on pKa Values

CompoundSubstituent(s)pKa Value
Benzoic Acid-4.20[3]
2-Fluorobenzoic Acid2-F3.27[3]
3-Fluorobenzoic Acid3-F3.86[4]
4-Fluorobenzoic Acid4-F4.14[5]
2-Isopropylbenzoic Acid2-isopropylData not found
4-Isopropylbenzoic Acid4-isopropyl4.35 (Predicted)[6]
2-Fluoro-4-isopropylbenzoic acid2-F, 4-isopropylData not found

Note: The pKa for 4-isopropylbenzoic acid is a predicted value. Experimental values for some of the isopropyl derivatives are not widely published.

The data clearly illustrates the acid-strengthening effect of the fluorine substituent, with the effect being most pronounced from the ortho position (pKa 3.27) and diminishing at the para position (pKa 4.14).[3][5] The isopropyl group at the para position is predicted to slightly decrease the acidity relative to benzoic acid.[6]

Experimental Determination of pKa

The determination of pKa values is a fundamental experimental procedure in physical chemistry. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[7] The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH with a calibrated pH electrode.

Experimental Workflow: Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve weighted amount of fluorinated isopropylbenzoic acid in a suitable solvent (e.g., water/acetonitrile mixture) prep2 Calibrate pH meter with standard buffers prep1->prep2 titrate Titrate the acid solution with a standardized strong base (e.g., NaOH) in small increments prep2->titrate record Record pH after each addition of titrant titrate->record plot Plot pH versus volume of titrant added half_eq Determine the volume of titrant at the half-equivalence point plot->half_eq pKa The pH at the half-equivalence point is equal to the pKa half_eq->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:
  • Co-solvent System: For benzoic acid derivatives with limited aqueous solubility, a mixed solvent system, such as acetonitrile-water, is often employed.[7][8] It is crucial to note that the pKa value is solvent-dependent, and thus the solvent system must be reported.

  • Standardized Titrant: The concentration of the strong base must be accurately known to precisely determine the equivalence point.

  • Inert Atmosphere: For very precise measurements, the titration can be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the titration of weak acids.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa can be determined by measuring the absorbance of the compound in a series of buffer solutions with known pH values.[8]

Experimental Workflow: UV-Vis Spectrophotometry

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a series of buffer solutions with a range of known pH values prep2 Prepare a stock solution of the fluorinated isopropylbenzoic acid prep1->prep2 measure Add a small aliquot of the stock solution to each buffer and measure the UV-Vis spectrum prep2->measure identify_lambda Identify the wavelength of maximum absorbance difference between the acidic and basic forms measure->identify_lambda plot Plot absorbance at the chosen wavelength versus pH henderson Fit the data to the Henderson-Hasselbalch equation to determine the pKa plot->henderson

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Self-Validating System:

The data obtained from spectrophotometric titration should yield a sigmoidal plot of absorbance versus pH. The inflection point of this curve corresponds to the pKa.[9] The quality of the fit to the Henderson-Hasselbalch equation provides a measure of the reliability of the determined pKa value.

Conclusion

The pKa values of fluorinated isopropylbenzoic acid derivatives are governed by the electronic properties and positions of the fluoro and isopropyl substituents. The strong electron-withdrawing inductive effect of fluorine generally leads to an increase in acidity (lower pKa), while the electron-donating nature of the isopropyl group tends to decrease acidity (higher pKa). The precise pKa of a given isomer will be a result of the interplay of these competing effects.

For researchers in drug development, a thorough understanding of these structure-acidity relationships is essential for the rational design of molecules with optimized pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of pKa values, a critical step in the characterization of any new chemical entity.

References

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • BenchChem. (2025). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem Technical Guides.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Wikipedia. [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Wikipedia. [Link]

  • Völgyi, G., Ruiz, R., Box, K., Comer, J., Bosch, E., & Takács-Novák, K. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Hacettepe University Journal of the Faculty of Pharmacy.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • O'Neil, M. J. (Ed.). (2013). p-Fluorobenzoic Acid. The Merck Index Online.
  • Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson Education. [Link]

  • Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. National Center for Biotechnology Information. [Link]

  • Sarmini, K., & Kenndler, E. (1999). Development of Methods for the Determination of pKa Values. Journal of Biochemical and Biophysical Methods. [Link]

  • Tekin-Celebi, F., et al. (2012). Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces by electrochemical and contact angle measurements. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Isopropylbenzoic Acid. National Center for Biotechnology Information. [Link]

  • HiMedia Laboratories. (n.d.). 4-Isopropylbenzoic acid. HiMedia Laboratories. [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information. [Link]

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  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. OWL. [Link]

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Foundational

The Emerging Potential of 5-Fluoro-2-(propan-2-yl)benzoic Acid in Drug Discovery: A Technical Guide

Foreword: Unlocking the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry. The uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer a powerful toolset for optimizing drug candidates. Within this context, the 5-fluoro-2-(substituted)benzoic acid scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutics. While its close analogs, 5-fluoro-2-methylbenzoic acid and 5-cyclopropyl-2-fluorobenzoic acid, have well-documented applications, this guide will delve into the core attributes and burgeoning potential of 5-fluoro-2-(propan-2-yl)benzoic acid . By examining the established successes of its structural relatives, we will build a compelling case for the application of this isopropyl-substituted variant in key therapeutic areas, providing researchers and drug development professionals with a forward-looking perspective on its utility.

Physicochemical Properties and Synthetic Versatility: The Foundation of a Versatile Building Block

5-Fluoro-2-(propan-2-yl)benzoic acid possesses a unique combination of structural features that make it an attractive starting material for medicinal chemistry campaigns. The presence of the fluorine atom at the 5-position and the isopropyl group at the 2-position on the benzoic acid core significantly influences its electronic and steric properties.

The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid, which can be advantageous for forming stable salts and modulating pharmacokinetic profiles.[1] The isopropyl group, a bulky and lipophilic moiety, can provide crucial steric hindrance, potentially influencing selectivity for a biological target and enhancing metabolic stability by shielding adjacent functionalities from enzymatic degradation.

From a synthetic standpoint, 5-fluoro-2-(propan-2-yl)benzoic acid is a versatile building block. The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides, providing a handle for further molecular elaboration.[2] The fluorinated aromatic ring is also amenable to various cross-coupling reactions, enabling the construction of complex molecular architectures.

Established Applications of Structurally Related Analogs: Paving the Way for Future Discoveries

The therapeutic potential of the 5-fluorobenzoic acid scaffold is well-established through the successful application of its close structural analogs in various stages of drug discovery and development.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of 5-fluoro-2-methylbenzoic acid have demonstrated significant promise as anticancer agents. Specifically, they have been utilized in the synthesis of 3-arylisoquinolinones, which exhibit potent antiproliferative activity by binding to microtubules, suppressing tubulin polymerization, and inducing apoptosis in cancer cells.[3]

Furthermore, the structurally similar 5-cyclopropyl-2-fluorobenzoic acid has been identified as a key scaffold for the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors.[4] VEGFR-2 is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. The ability of this scaffold to effectively target such a crucial oncogenic pathway highlights its significance in cancer drug discovery.

Antiviral Activity: Inhibition of HIV-1 Integrase

The 5-fluoro-2-methylbenzoic acid core has also been incorporated into benzamide derivatives that act as inhibitors of HIV-1 integrase.[3] This enzyme is essential for the replication of the human immunodeficiency virus, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS. The successful application of this scaffold in developing antiviral agents underscores its versatility.

Anti-inflammatory and Analgesic Potential

Researchers have frequently utilized 5-fluoro-2-methylbenzoic acid in the development of anti-inflammatory and analgesic drugs.[2] While the specific targets for these applications are not always explicitly detailed in introductory literature, the recurring theme suggests a broad utility of this scaffold in modulating pathways involved in pain and inflammation.

Prospective Applications of 5-Fluoro-2-(propan-2-yl)benzoic Acid: A Forward Look

Based on the established biological activities of its close analogs, we can project several high-potential therapeutic applications for 5-fluoro-2-(propan-2-yl)benzoic acid. The replacement of a methyl or cyclopropyl group with an isopropyl group can subtly yet significantly alter the steric and electronic properties of the molecule, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Kinase Inhibitors: A Promising Frontier

The success of 5-cyclopropyl-2-fluorobenzoic acid in the development of VEGFR-2 inhibitors provides a strong rationale for exploring 5-fluoro-2-(propan-2-yl)benzoic acid in the same capacity. The isopropyl group, being larger than a methyl group and electronically distinct from a cyclopropyl group, could offer a different and potentially advantageous interaction profile within the ATP-binding pocket of various kinases.

Table 1: Comparison of Physicochemical Properties of 5-Fluoro-2-substituted Benzoic Acids

CompoundSubstituent at C2Molecular Weight ( g/mol )Calculated logP
5-Fluoro-2-methylbenzoic acidMethyl154.142.1
5-Fluoro-2-(propan-2-yl)benzoic acidIsopropyl182.192.8
5-Cyclopropyl-2-fluorobenzoic acidCyclopropyl180.172.5
TRP Channel Modulation: A Novel Avenue for Pain and Inflammation

Transient Receptor Potential (TRP) channels are a family of ion channels that play crucial roles in the sensation of pain, temperature, and other stimuli.[5] Modulators of TRP channels are of significant interest for the development of novel analgesics. Given the established use of related fluorinated benzoic acids in developing anti-inflammatory and analgesic agents, exploring the potential of 5-fluoro-2-(propan-2-yl)benzoic acid derivatives as TRP channel modulators is a logical and promising next step. The lipophilicity of the isopropyl group may enhance membrane permeability and interaction with these transmembrane proteins.

Diagram 1: General Synthetic Workflow for the Derivatization of 5-Fluoro-2-(propan-2-yl)benzoic Acid

G start 5-Fluoro-2-(propan-2-yl)benzoic Acid activation Carboxylic Acid Activation (e.g., SOCl2, EDC/HOBt) start->activation acid_chloride Acid Chloride activation->acid_chloride e.g., SOCl2 activated_ester Activated Ester activation->activated_ester e.g., EDC/HOBt amide_coupling Amide Coupling (Primary/Secondary Amine) acid_chloride->amide_coupling esterification Esterification (Alcohol) acid_chloride->esterification activated_ester->amide_coupling activated_ester->esterification final_amides Library of Amide Derivatives amide_coupling->final_amides final_esters Library of Ester Derivatives esterification->final_esters G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 5-Fluoro-2-(propan-2-yl)benzoic Acid Derivative Inhibitor->VEGFR2 Inhibition Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Sources

Exploratory

5-Fluoro-2-isopropylbenzoic Acid: A Strategic Building Block in Modern Pharmaceutical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorination and Steric Hindrance in Medicinal Chemistry In the landscape of modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination and Steric Hindrance in Medicinal Chemistry

In the landscape of modern drug discovery, the precise manipulation of a molecule's physicochemical properties is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of tools available to medicinal chemists, the strategic incorporation of fluorine atoms and sterically demanding groups has emerged as a powerful strategy for optimizing drug candidates. 5-Fluoro-2-isopropylbenzoic acid stands as a prime exemplar of a building block that elegantly combines these two features. The presence of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability, while the ortho-isopropyl group introduces steric hindrance that can enforce a specific conformation and influence reactivity.[1][2] This guide provides a comprehensive technical overview of 5-fluoro-2-isopropylbenzoic acid, detailing its synthesis, chemical properties, and its versatile applications as a pharmaceutical building block.

Physicochemical Properties and Structural Features

While specific experimental data for 5-fluoro-2-isopropylbenzoic acid is not extensively documented in publicly available literature, its key physicochemical properties can be inferred from its structural analogues and an understanding of fundamental chemical principles.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H11FO2Based on its chemical structure.
Molecular Weight 182.19 g/mol Calculated from the atomic weights of its constituent elements.
CAS Number 1341654-82-7[3]
Appearance White to off-white solidTypical for small molecule aromatic carboxylic acids.
Acidity (pKa) Lower than benzoic acid (pKa ~4.2)The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid. The ortho-isopropyl group, due to the "ortho effect," is also expected to increase acidity by sterically hindering the coplanarity of the carboxylic acid with the benzene ring, which destabilizes the neutral acid more than the carboxylate anion.[1][4]
Lipophilicity (LogP) Higher than benzoic acidBoth the fluorine atom and the isopropyl group contribute to increased lipophilicity.
Solubility Likely soluble in organic solvents like DMF, THF, and alcohols.Common for aromatic carboxylic acids.

Synthesis of 5-Fluoro-2-isopropylbenzoic Acid: A Strategic Approach

1. Grignard-based Carboxylation Strategy: This is a common and effective method for the synthesis of benzoic acid derivatives.

Grignard_Synthesis A 1-Bromo-4-fluoro-2-isopropylbenzene B 5-Fluoro-2-isopropylphenylmagnesium bromide A->B Mg, THF C 5-Fluoro-2-isopropylbenzoic acid B->C 1. CO2 2. H3O+

Caption: Grignard-based synthesis of 5-fluoro-2-isopropylbenzoic acid.

Experimental Protocol: Grignard Carboxylation

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Slowly add a solution of 1-bromo-4-fluoro-2-isopropylbenzene (1.0 eq) in anhydrous THF via the dropping funnel.

    • Maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard reagent to 0 °C.

    • In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF.

    • Slowly transfer the Grignard reagent to the dry ice slurry via cannula, maintaining the temperature below -60 °C.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

2. Ortho-Lithiation and Alkylation followed by Oxidation: This approach would involve the formation of an organolithium species directed by a suitable functional group, followed by introduction of the isopropyl group and subsequent oxidation.

Reactivity and Application as a Pharmaceutical Building Block

The true value of 5-fluoro-2-isopropylbenzoic acid lies in its versatile reactivity, which allows for its incorporation into a wide array of complex molecular scaffolds.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety is a versatile handle for forming amide bonds, a ubiquitous linkage in pharmaceuticals. Standard peptide coupling reagents can be employed to react 5-fluoro-2-isopropylbenzoic acid with a diverse range of amines.

Amide_Coupling A 5-Fluoro-2-isopropylbenzoic acid C N-substituted-5-fluoro-2-isopropylbenzamide A->C Coupling Reagents (e.g., HATU, EDC/HOBt) DIPEA, DMF B Primary or Secondary Amine (R-NH2 or R1R2NH) B->C

Caption: General scheme for amide coupling of 5-fluoro-2-isopropylbenzoic acid.

Experimental Protocol: Amide Coupling

  • To a solution of 5-fluoro-2-isopropylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.05 eq).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

The resulting benzamide derivatives can be further elaborated or screened for biological activity. For instance, fluorinated benzamides have been investigated as potential HIV-1 integrase inhibitors and for their antiproliferative activity against cancer cells.[1]

Esterification and Other Carboxylic Acid Transformations

Beyond amide formation, the carboxylic acid can be readily converted to esters, acid chlorides, and other functional groups, providing further avenues for molecular diversification.

The "Ortho Effect" and Conformational Control

The presence of the isopropyl group at the ortho position to the carboxylic acid introduces significant steric bulk. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring.[1][4] This conformational constraint can have profound implications for drug design:

  • Increased Acidity: As mentioned, this twisting destabilizes the neutral acid, leading to a lower pKa.[4]

  • Modulated Reactivity: The steric hindrance can influence the rate and selectivity of reactions at the carboxylic acid.

  • Enforced Bioactive Conformation: By restricting the rotation around the C-C bond connecting the ring and the carboxyl group, the ortho-isopropyl group can lock the molecule into a conformation that is favorable for binding to a biological target.

Case Studies and Potential Therapeutic Applications (Inferred)

While direct examples of 5-fluoro-2-isopropylbenzoic acid in approved drugs are not readily found, its structural motifs are present in various drug candidates and bioactive molecules. Based on the known activities of similar fluorinated and ortho-substituted benzoic acids, we can infer its potential in several therapeutic areas:

  • Kinase Inhibitors: The 2-fluoro-5-substituted benzamide scaffold is a known pharmacophore in kinase inhibitors, such as those targeting VEGFR-2.[2] The isopropyl group could be explored for its potential to enhance binding affinity or selectivity.

  • Anti-inflammatory Agents: Fluorinated benzoic acid derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Anticancer Agents: The antiproliferative properties of fluorinated benzoic acid derivatives against various cancer cell lines have been documented.[7]

  • Antimicrobial Agents: The fluoroquinolone class of antibiotics features a fluorinated aromatic ring, highlighting the importance of this moiety in antibacterial drug design.[8]

Conclusion

5-Fluoro-2-isopropylbenzoic acid is a strategically designed building block that offers medicinal chemists a powerful tool for molecular optimization. The synergistic effects of the fluorine atom and the ortho-isopropyl group provide a unique combination of properties that can enhance metabolic stability, modulate acidity and lipophilicity, and enforce a desirable bioactive conformation. While its direct application in marketed pharmaceuticals is yet to be widely reported, its structural features and versatile reactivity make it a highly valuable intermediate for the synthesis of novel therapeutic agents across a range of disease areas. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of such well-designed building blocks in the drug discovery pipeline is undeniable.

References

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  • PubMed. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. Available from: [Link]

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  • SAGE Journals. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Steric Effects of the Isopropyl Group in 5-Fluoro-2-Substituted Benzoic Acids

Audience: Researchers, scientists, and drug development professionals. Abstract The deliberate introduction of steric hindrance is a cornerstone of modern medicinal chemistry, employed to enforce specific molecular confo...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The deliberate introduction of steric hindrance is a cornerstone of modern medicinal chemistry, employed to enforce specific molecular conformations, enhance target selectivity, and improve metabolic stability. This technical guide provides a detailed examination of the steric effects induced by an ortho-isopropyl group in the 5-fluoro-2-substituted benzoic acid scaffold, a privileged structure in drug discovery. We will explore the profound impact of this bulky substituent on molecular geometry, particularly its role in forcing the carboxylic acid moiety out of the plane of the aromatic ring. This guide synthesizes theoretical principles with practical, field-proven experimental and computational methodologies for characterizing these effects. We will detail protocols for chemical synthesis, spectroscopic analysis (NMR), and X-ray crystallography, and discuss the application of computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies. The overarching goal is to provide researchers with an authoritative resource for understanding and strategically leveraging the "ortho-isopropyl effect" in rational drug design.

The Strategic Role of Steric Effects in Medicinal Chemistry

In drug design, the three-dimensional shape of a molecule is paramount to its biological activity. Steric effects, which arise from the spatial arrangement of atoms and the repulsive forces between electron clouds, are critical determinants of this shape.[1][2][3] Strategically positioning bulky functional groups can:

  • Enforce Bioactive Conformations: By restricting bond rotation, a molecule can be "locked" into a conformation that is pre-organized for optimal binding to a biological target, reducing the entropic penalty of binding.

  • Enhance Selectivity: A bulky group can create steric clashes with off-target receptors while fitting perfectly into the intended target's binding pocket, thereby improving the drug's selectivity profile.

  • Improve Pharmacokinetics: Steric bulk can shield metabolically labile sites from enzymatic degradation, increasing the drug's half-life and bioavailability.

The benzoic acid framework is a common motif in pharmaceuticals, valued for its ability to engage in key hydrogen bonding and ionic interactions.[4][5][6][7] This guide focuses on the specific consequences of introducing a large isopropyl group at the ortho-position (C2) of a 5-fluorobenzoic acid ring, dissecting how this single modification dramatically alters the molecule's properties.

The Ortho-Isopropyl Effect: A Forced Conformational Bias

The "ortho effect" describes the phenomenon where a substituent at the position adjacent to a carboxyl group on a benzene ring induces unique chemical properties not seen in its meta or para isomers.[8][9] When this substituent is a sterically demanding isopropyl group, the effect is pronounced.

Due to severe steric hindrance between the bulky isopropyl group and the carboxylic acid, the molecule cannot adopt a planar conformation. To relieve this strain, the C-C bond connecting the carboxyl group to the phenyl ring twists, forcing the -COOH group out of the plane of the ring.[8][10]

This twisting has two primary consequences:

  • Inhibition of Resonance: The coplanarity required for effective resonance between the carboxyl group's π-system and the aromatic ring's π-system is disrupted. This increases the acidity (lowers the pKa) of the carboxylic acid because the carboxylate anion is stabilized without needing to delocalize into the ring.[8]

  • Creation of a Defined 3D Shape: The molecule is no longer flat. The out-of-plane carboxyl group and the flanking isopropyl group create a rigid, three-dimensional architecture that can be exploited for specific receptor interactions.

G cluster_0 Planar Conformation (e.g., 2-H Benzoic Acid) cluster_1 Twisted Conformation (e.g., 2-Isopropyl Benzoic Acid) a1 Aromatic Ring a2 Carboxyl Group (-COOH) a1->a2 Coplanar (Resonance Intact) a3 Ortho-Substituent (H) a1->a3 b1 Aromatic Ring b2 Carboxyl Group (-COOH) b1->b2 Twisted (Non-planar) (Resonance Inhibited) b3 Ortho-Substituent (i-Pr) b1->b3 b2->b3 Steric Clash

Caption: Steric clash forces a twisted, non-planar conformation.

Experimental Elucidation of Steric Effects

Theoretical principles must be validated through rigorous experimentation. This section outlines the key workflows to synthesize and characterize 5-fluoro-2-isopropylbenzoic acid.

Synthesis Protocol

The synthesis of 5-fluoro-2-isopropylbenzoic acid can be achieved via a multi-step pathway, often starting from a readily available precursor like 4-fluoro-2-nitrotoluene. The following is a representative, self-validating protocol.

G

Caption: Synthetic workflow for 5-fluoro-2-isopropylbenzoic acid.

Step-by-Step Methodology:

  • Reduction of Nitro Group:

    • To a stirred suspension of iron powder (3.0 eq) and ammonium chloride (0.5 eq) in a 2:1 mixture of ethanol and water, add 4-fluoro-2-nitrotoluene (1.0 eq).

    • Heat the mixture to reflux for 4 hours. Monitor reaction completion by TLC.

    • Filter the hot reaction mixture through celite, wash with ethanol, and concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-fluoro-2-methylaniline, which can be used without further purification.

  • Conversion to Nitrile (Sandmeyer Reaction):

    • Dissolve the crude aniline (1.0 eq) in aqueous tetrafluoroboric acid and cool to 0°C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the product with diethyl ether, wash with ferrous sulfate solution and brine, dry, and concentrate. Purify by column chromatography to obtain 5-fluoro-2-methylbenzonitrile.

  • Introduction of Isopropyl Group:

    • Dissolve the nitrile (1.0 eq) in anhydrous THF and cool to 0°C under a nitrogen atmosphere.

    • Add isopropylmagnesium bromide (1.5 eq, solution in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6 hours. The formation of the ketimine intermediate is expected.

  • Hydrolysis and Oxidation:

    • Carefully quench the reaction by adding 2M HCl and heat to reflux for 2 hours to hydrolyze the imine to a ketone.

    • After cooling, neutralize and add a solution of potassium permanganate (KMnO₄, 3.0 eq) in water.

    • Heat the mixture to reflux until the purple color disappears.

    • Cool the reaction, filter off the manganese dioxide, acidify the filtrate with concentrated HCl, and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by recrystallization to afford pure 5-fluoro-2-isopropylbenzoic acid.

Spectroscopic Analysis: ¹H and ¹³C NMR

NMR spectroscopy is a powerful tool for confirming the structure and probing the electronic environment of the molecule. The steric crowding caused by the isopropyl group will influence the chemical shifts of nearby nuclei.[11][12]

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Fluoro-2-isopropylbenzoic Acid (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
-COOH ~11.0 - 12.0 br s ~171.5
Aromatic H (C6-H) ~7.90 d ~132.0 (d)
Aromatic H (C4-H) ~7.25 dd ~118.5 (d)
Aromatic H (C3-H) ~7.10 dd ~117.0 (d)
-CH(CH₃)₂ ~3.40 septet ~34.5
-CH(CH₃)₂ ~1.25 d ~23.8
Aromatic C-COOH - - ~130.0
Aromatic C-iPr - - ~145.0 (d)

| Aromatic C-F | - | - | ~163.0 (d) |

Causality: The septet for the isopropyl methine proton at ~3.40 ppm is a direct indicator of its attachment to two methyl groups. Its relatively downfield shift is due to the proximity to the deshielding aromatic ring. A Nuclear Overhauser Effect (NOE) experiment could be performed to confirm the spatial proximity between the isopropyl protons and the C6-H proton, providing definitive evidence for the ortho relationship and the resulting crowded conformation.

Crystallographic Confirmation: X-Ray Diffraction

The most unambiguous method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[13][14][15] This technique provides precise bond lengths, bond angles, and, most critically for this analysis, the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring.

Protocol: Single-Crystal X-Ray Crystallography

  • Crystal Growth: Dissolve the purified 5-fluoro-2-isopropylbenzoic acid in a suitable solvent system (e.g., ethanol/water, acetone). Allow for slow evaporation of the solvent at room temperature over several days to grow diffraction-quality single crystals.[16]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[13]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, build the molecular model into the map, and refine the structure to obtain the final atomic coordinates.[14]

G

Caption: X-ray crystallography directly measures the twist angle.

Table 2: Expected X-Ray Crystallography Data

Parameter Expected Value Significance
C(ring)-C(carboxyl) Bond Length ~1.50 Å Standard length for a sp²-sp² single bond.
O=C-O-H Dihedral Angle ~0° (cis) The carboxylic acid group itself is planar.[17]

| C2-C1-C(carboxyl)-O Dihedral (φ) | 45° - 70° | This non-zero value is the direct quantitative measure of the steric twist. |

Computational Modeling and Quantitative Analysis

Computational chemistry provides powerful tools for predicting and quantifying steric effects, complementing experimental data.[18][19][20]

Conformational Analysis and Steric Parameters

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to calculate the molecule's potential energy surface as a function of the C-C bond rotation.[10][17] This analysis confirms that the lowest energy conformation is indeed the twisted one and quantifies the energy barrier to rotation.

Furthermore, steric effects can be quantified using empirical parameters. These values are crucial for building predictive models in drug discovery.[1][21]

Table 3: Comparison of Steric Parameters (Taft's Eₛ)

Substituent Taft's Eₛ Value Interpretation
Hydrogen (H) +1.24 Reference (very small)
Methyl (-CH₃) 0.00 Small steric bulk
Ethyl (-CH₂CH₃) -0.07 Moderate steric bulk
Isopropyl (-CH(CH₃)₂) -0.47 Significant steric bulk
tert-Butyl (-C(CH₃)₃) -1.54 Very large steric bulk

Data from standard sources.[22]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a cornerstone of drug optimization that mathematically relates the chemical features of a molecule to its biological activity.[22][23] The steric parameter (Eₛ) for the ortho-substituent would be a critical descriptor in any QSAR model for a series of 2-substituted benzoic acids. A typical Hansch equation might take the form:

log(1/C) = k₁·logP + k₂·σ + k₃·Eₛ + const

Where:

  • log(1/C) is the biological activity.

  • logP represents hydrophobicity.

  • σ (Hammett constant) represents electronic effects.

  • Eₛ (Taft constant) represents steric effects.[2][21]

G

Caption: QSAR models integrate steric parameters to predict activity.

A negative coefficient for the Eₛ term (k₃) would indicate that larger, bulkier ortho-substituents are beneficial for activity, directly validating the importance of the steric effect for that particular biological target.

Implications for Drug Development

Understanding and harnessing the steric effect of the ortho-isopropyl group has significant practical implications:

  • Receptor Binding: The rigid, twisted conformation can be designed to fit precisely into a specific sub-pocket of a receptor, enhancing binding affinity and selectivity over flatter, more flexible analogs.

  • Metabolic Stability: The isopropyl group can act as a "steric shield," hindering the approach of metabolic enzymes (e.g., Cytochrome P450s) to the carboxylic acid or the aromatic ring, thereby slowing down metabolism and increasing the drug's in vivo half-life.

  • Physicochemical Properties: The 5-fluoro substituent plays a complementary role. It is a weak electron-withdrawing group that can modulate pKa and often improves metabolic stability and membrane permeability.[4][5][24] The combination of the ortho-isopropyl and 5-fluoro groups provides a powerful toolkit for fine-tuning the properties of a lead compound.

Conclusion

The ortho-isopropyl group is not merely a passive substituent; it is an active architectural element that imposes a distinct and predictable three-dimensional conformation on the 5-fluoro-2-substituted benzoic acid scaffold. Through steric repulsion, it forces the carboxylic acid moiety out of the plane of the aromatic ring, inhibiting resonance and creating a rigid molecular shape. This guide has detailed the theoretical basis for this effect and provided a suite of validated experimental and computational workflows for its characterization, from chemical synthesis and spectroscopy to X-ray crystallography and QSAR analysis. For drug development professionals, a thorough understanding of these steric principles is essential for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

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  • Williamson, T.C., et al. (2013). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. World Journal of Chemical Education, 1(2), 22-26. [Link]

  • SlidePlayer. X RAY CRYSTALLOGRAPHY. SlidePlayer. [Link]

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  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocols: Strategic Activation of 5-Fluoro-2-(propan-2-yl)benzoic Acid for Amide and Ester Synthesis

Abstract: The synthesis of amide and ester derivatives from carboxylic acids is a cornerstone of medicinal chemistry and drug development. However, substrates bearing significant steric hindrance adjacent to the carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of amide and ester derivatives from carboxylic acids is a cornerstone of medicinal chemistry and drug development. However, substrates bearing significant steric hindrance adjacent to the carboxyl group, such as 5-fluoro-2-(propan-2-yl)benzoic acid, present a formidable challenge to standard activation protocols. The bulky ortho-isopropyl group can severely impede the approach of coupling reagents and nucleophiles, leading to slow reaction rates, low yields, and the recovery of starting material. This document provides a detailed guide for researchers on the strategic selection of activating reagents and optimized protocols to overcome the steric hindrance of 5-fluoro-2-(propan-2-yl)benzoic acid, ensuring efficient and high-yielding synthesis of its derivatives.

The Challenge: Steric Hindrance in Carboxylic Acid Activation

5-Fluoro-2-(propan-2-yl)benzoic acid is a valuable building block in pharmaceutical research.[1] Its structure presents two key features that influence the reactivity of its carboxylic acid group:

  • Electronic Effects: The fluorine atom at the C5 position acts as an electron-withdrawing group, which increases the electrophilicity of the carboxyl carbon.[2][3] This effect is generally favorable for nucleophilic acyl substitution.

  • Steric Effects: The primary challenge arises from the bulky propan-2-yl (isopropyl) group at the C2 (ortho) position. This group acts as a steric shield, physically blocking access to the carboxylic acid. This hindrance can dramatically slow down or even prevent reactions with many standard coupling reagents.[4][5]

Traditional activation methods, such as simple carbodiimide-mediated couplings, may prove inefficient for this substrate, necessitating the use of more potent and specialized reagents designed to function in sterically demanding environments.[5][6]

A Comparative Analysis of Activating Reagents

The successful activation of 5-fluoro-2-(propan-2-yl)benzoic acid requires a reagent that can rapidly form a highly reactive intermediate, which is then susceptible to nucleophilic attack despite the steric shield. We will explore three major classes of modern coupling reagents: carbodiimides (with additives), phosphonium salts, and uronium/aminium salts.

Carbodiimide-Based Reagents

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their accessibility and cost-effectiveness.[7][8] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10][11]

However, for hindered acids, the rate of this intermediate's reaction with an amine can be slow. This can lead to two significant side reactions:

  • Intramolecular rearrangement to a stable, unreactive N-acylurea.[10]

  • Reaction with a second molecule of carboxylic acid to form a symmetric anhydride.[10]

To mitigate these issues and improve efficiency, additives are essential. Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react rapidly with the O-acylisourea to form an active ester intermediate that is more stable than the O-acylisourea but still highly reactive towards amines.[10]

Carbodiimide_Mechanism cluster_0 Activation Pathway Acid R-COOH (Sterically Hindered Acid) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC ActiveEster Active Ester (More Stable) Intermediate->ActiveEster + Additive Amide Amide Product Intermediate->Amide + R'-NH2 Urea Urea Byproduct Nacylurea N-Acylurea (Side Product) Intermediate->Nacylurea Rearrangement Add Additive (e.g., Oxyma) ActiveEster->Amide + R'-NH2 Amine R'-NH2

Figure 1: Carbodiimide activation mechanism, highlighting the role of additives.

Phosphonium Salt Reagents

Phosphonium salts such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBrOP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are exceptionally effective for sterically hindered couplings.[6][12] These reagents activate the carboxylic acid by forming a highly reactive acyloxyphosphonium intermediate.[13][14]

PyBOP is often preferred over BOP because its byproducts are less hazardous.[8] PyBrOP is even more reactive and can be successful where other reagents fail, but its higher reactivity also increases the potential for side reactions if not used carefully.

Phosphonium_Mechanism cluster_1 Activation Pathway Acid R-COOH (Hindered Acid) Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (DIPEA) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylate->Acyloxyphosphonium + PyBOP PyBOP PyBOP Amide Amide Product Acyloxyphosphonium->Amide + R'-NH2 Amine R'-NH2 Byproduct Byproducts Uronium_Mechanism cluster_2 Activation Pathway Carboxylate R-COO⁻ OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct Byproducts

Sources

Application

Application Note: Strategic Solvent Selection for the Purification of 5-Fluoro-2-isopropylbenzoic Acid via Recrystallization

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule active pharmaceutical ingredients (APIs) and intermediates. Abstract This technical guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule active pharmaceutical ingredients (APIs) and intermediates.

Abstract

This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the purification of 5-fluoro-2-isopropylbenzoic acid by recrystallization. Recognizing the critical role of purity in drug development and materials science, this document moves beyond a generic protocol, offering a detailed, field-proven methodology rooted in the physicochemical principles of solubility and crystal lattice formation. We present a systematic approach to solvent screening, interpretation of results, and scaling of the recrystallization process, ensuring a robust and reproducible purification strategy.

Introduction: The Imperative of Purity and the Principle of Recrystallization

The efficacy and safety of a pharmaceutical agent are intrinsically linked to its purity. Impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or affect the stability of the final product. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, leaving the impurities dissolved in the surrounding solution (mother liquor).[3]

The choice of solvent is the most critical parameter for a successful recrystallization.[4] An optimal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, thus maximizing the recovery of the purified product.[5] This guide will provide a systematic approach to identifying such a solvent for 5-fluoro-2-isopropylbenzoic acid.

Physicochemical Profile of 5-Fluoro-2-isopropylbenzoic Acid: An Analytical Starting Point

A thorough understanding of the target molecule's properties is paramount in developing a purification strategy. 5-Fluoro-2-isopropylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid group and a more non-polar fluorinated isopropylphenyl moiety, suggests a moderate overall polarity.

PropertyPredicted/Estimated ValueRationale/Reference
Molecular Formula C₁₀H₁₁FO₂-
Molecular Weight 182.19 g/mol -
Appearance Likely a white to off-white crystalline solidBased on similar benzoic acid derivatives.[6]
Melting Point Estimated in the range of 120-140 °CBased on the melting point of the structurally similar 5-fluoro-2-methylbenzoic acid (130-132 °C).
Polarity Moderately polarPresence of a polar carboxylic acid group and a larger, non-polar aromatic ring with alkyl and fluoro substituents.
Potential Impurities Starting materials, regioisomers, by-products of fluorination or carboxylation.Dependent on the specific synthetic route employed.

The Workflow of Solvent Selection: A Systematic Approach

The selection of an appropriate recrystallization solvent is an empirical process. The following workflow provides a structured method for efficiently screening and identifying the optimal solvent or solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Analysis and Decision cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Protocol Start Start with Crude 5-Fluoro-2-isopropylbenzoic Acid Screening Small-Scale Solubility Tests (Single Solvents) Start->Screening Analysis Analyze Solubility Data: - Insoluble at RT? - Soluble when Hot? Screening->Analysis Decision Decision Point: Good Single Solvent Found? Analysis->Decision SingleSolvent Proceed with Single Solvent Recrystallization Decision->SingleSolvent Yes MixedSolvent Investigate Mixed Solvent Systems Decision->MixedSolvent No FinalProtocol Develop Final Recrystallization Protocol SingleSolvent->FinalProtocol MixedSolvent->FinalProtocol

Caption: A systematic workflow for selecting a recrystallization solvent.

Experimental Protocol: Small-Scale Solvent Screening

This protocol details the experimental procedure for evaluating a range of solvents to identify suitable candidates for the recrystallization of 5-fluoro-2-isopropylbenzoic acid.

Materials:

  • Crude 5-fluoro-2-isopropylbenzoic acid

  • A selection of solvents with varying polarities (see Table 2)

  • Small test tubes (e.g., 10 x 75 mm)

  • Hot plate or heating block

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of crude 5-fluoro-2-isopropylbenzoic acid into a series of labeled test tubes.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent. Vigorously mix the contents at room temperature for 1-2 minutes. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.[6]

  • Hot Solubility: If the compound is insoluble at room temperature, heat the test tube in a controlled manner (e.g., in a hot water bath on a hot plate) to the boiling point of the solvent. Add the solvent dropwise while heating and mixing until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound in a reasonable volume (e.g., 0.5-2 mL).

  • Cooling and Crystal Formation: Once the solid is dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for the formation of crystals. If no crystals form, try inducing crystallization by gently scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound (if available).[7]

  • Cold Solubility: After cooling to room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation. Observe the quantity of crystals formed. A significant amount of crystalline solid should be present.

  • Evaluation: Based on your observations, classify each solvent as "Good," "Fair," or "Poor" according to the criteria in Table 2.

Table 2: Suggested Solvents for Screening and Evaluation Criteria

SolventPolarityBoiling Point (°C)Expected Behavior & RationaleObserved Solubility (RT)Observed Solubility (Hot)Crystal Formation on CoolingClassification (Good/Fair/Poor)
Heptane/Hexane Non-polar~69-98The non-polar nature might lead to low solubility even when hot, but it could be a good "anti-solvent" in a mixed system.
Toluene Non-polar111The aromatic nature may provide some solubility for the phenyl ring, but the carboxylic acid will limit it.
Ethyl Acetate Moderately Polar77The ester group offers moderate polarity and it is a versatile solvent.
Acetone Polar Aprotic56A good solvent for many organic compounds, but its low boiling point can be a challenge.
Isopropanol Polar Protic82The alcohol can hydrogen bond with the carboxylic acid, potentially leading to good solubility.
Ethanol/Methanol Polar Protic78/65Similar to isopropanol, these are common recrystallization solvents.
Water Very Polar100Due to the carboxylic acid group, there might be some solubility in hot water, similar to benzoic acid.[6]
Ethanol/Water MixedVariableA common mixed solvent system that can be fine-tuned for optimal solubility.[8]
Acetone/Water MixedVariableAnother versatile mixed solvent system.[9]

Detailed Protocol: Bulk Recrystallization of 5-Fluoro-2-isopropylbenzoic Acid

Once an optimal single or mixed solvent system has been identified, the following protocol can be used for the purification of a larger quantity of the material.

Materials:

  • Crude 5-fluoro-2-isopropylbenzoic acid

  • Optimal recrystallization solvent(s)

  • Erlenmeyer flask (appropriately sized for the amount of material)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 5-fluoro-2-isopropylbenzoic acid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating with stirring. For a single solvent system, add the hot solvent in portions until the solid just dissolves. For a mixed solvent system, dissolve the compound in the minimum amount of the "good" solvent, then add the "poor" solvent dropwise until the solution becomes slightly turbid. Re-heat to clarify the solution or add a few more drops of the "good" solvent.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indication of high purity.[11] Further analysis by techniques such as NMR, HPLC, or GC-MS can provide a quantitative assessment of purity.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.[12]
Oiling out (formation of a liquid instead of crystals). - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Consider using a solvent with a lower boiling point.[13]
Low recovery of purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing.[14]

Conclusion

The successful purification of 5-fluoro-2-isopropylbenzoic acid by recrystallization is contingent upon a systematic and well-reasoned approach to solvent selection. By understanding the physicochemical properties of the target molecule and employing the detailed screening and bulk recrystallization protocols outlined in this application note, researchers can confidently develop a robust and efficient purification strategy. The principles and methodologies described herein are broadly applicable to the purification of other crystalline organic solids, providing a foundational framework for achieving high-purity materials essential for research and development.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • Brainly. (2023, October 3). How will the purity of the recrystallized product be determined?. brainly.com. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Biocyclopedia. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. University of York Department of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Recrystallization (chemistry). Wikipedia. Retrieved from [Link]

  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Study.com. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. University of Michigan-Dearborn. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Wired Chemist. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Professor Dave Explains. Retrieved from [Link]

  • O'Connor, J. (n.d.). recrystallization-2.doc.pdf. University of Missouri–St. Louis. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. University of York Department of Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Fluoro-2-isopropylbenzoic Acid Derivatives

Introduction: Accelerating Discovery with Microwave Chemistry In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. Fluorinated benzoic acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. Fluorinated benzoic acid derivatives are a privileged class of compounds, frequently incorporated into pharmacologically active molecules to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Specifically, 5-fluoro-2-isopropylbenzoic acid serves as a key building block for a variety of therapeutic agents. Traditional synthetic routes to such molecules, however, often involve lengthy reaction times and harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[4][5] This rapid, uniform, and efficient heating method not only enhances reaction rates but also frequently leads to higher product yields and purity.[3][6] This application note provides a detailed protocol for the microwave-assisted synthesis of 5-fluoro-2-isopropylbenzoic acid, leveraging the power of microwave chemistry to streamline the production of this valuable intermediate.

The Synthetic Strategy: A Microwave-Promoted Grignard Carboxylation

The synthesis of 5-fluoro-2-isopropylbenzoic acid can be efficiently achieved through a two-step, one-pot process involving the formation of a Grignard reagent followed by carboxylation with carbon dioxide (dry ice). Microwave irradiation is particularly advantageous in the formation of the Grignard reagent, a process that can be sluggish under conventional heating. The focused energy of microwaves can help to initiate the reaction and drive it to completion in a fraction of the time.

The overall reaction scheme is as follows:

  • Grignard Reagent Formation (Microwave-Assisted): 2-bromo-4-fluoro-1-isopropylbenzene reacts with magnesium turnings in an anhydrous ether solvent under microwave irradiation to form the corresponding Grignard reagent, (5-fluoro-2-isopropylphenyl)magnesium bromide.

  • Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) to yield the magnesium salt of the carboxylic acid.

  • Acidic Work-up: Finally, the salt is hydrolyzed with an aqueous acid to afford the desired product, 5-fluoro-2-isopropylbenzoic acid.

Experimental Protocol

Materials and Equipment
Reagents & SolventsEquipment
2-Bromo-4-fluoro-1-isopropylbenzene (98%)Dedicated microwave synthesis reactor
Magnesium turnings (99.5%)Microwave-safe reaction vials with caps
Anhydrous diethyl ether or THFMagnetic stir bars
Iodine (crystal)Syringes and needles
Dry ice (solid CO2)Schlenk line or inert gas (N2/Ar) supply
Hydrochloric acid (3 M)Standard laboratory glassware
Diethyl ether (for extraction)Rotary evaporator
Anhydrous sodium sulfatepH paper
Deuterated chloroform (CDCl3) for NMRNMR spectrometer, IR spectrometer, Mass spectrometer

Safety Precautions:

  • Microwave-assisted reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. [7]

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Synthesis Protocol
  • Preparation of the Grignard Reagent (Microwave Protocol): a. Place magnesium turnings (1.2 eq) and a small crystal of iodine into a pre-dried microwave reaction vial equipped with a magnetic stir bar. b. Seal the vial and purge with nitrogen or argon for 5-10 minutes. c. Through the septum, add anhydrous diethyl ether or THF to just cover the magnesium turnings. d. In a separate, dry flask, prepare a solution of 2-bromo-4-fluoro-1-isopropylbenzene (1.0 eq) in anhydrous diethyl ether or THF. e. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension via syringe. f. Place the vial in the microwave reactor. g. Irradiate the mixture at a constant power (e.g., 100-150 W) with stirring, monitoring the temperature and pressure. The reaction is typically initiated within a few minutes, indicated by a color change (disappearance of the iodine color) and a gentle exotherm. h. Once initiated, add the remaining bromide solution dropwise via syringe while maintaining a gentle reflux using the microwave's power control. i. After the addition is complete, continue to irradiate the mixture at a set temperature (e.g., 60-70 °C) for 10-15 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation and Work-up: a. In a separate beaker, crush a sufficient amount of dry ice. b. Once the Grignard reaction is complete and has cooled to room temperature, carefully and slowly transfer the Grignard solution via cannula or syringe onto the crushed dry ice with vigorous stirring. A thick slurry will form. c. Allow the excess dry ice to sublime. d. Slowly quench the reaction mixture by adding 3 M hydrochloric acid until the solution is acidic (pH ~1-2), and all solids have dissolved. e. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). f. Combine the organic layers and wash with brine (1 x 50 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: a. The crude 5-fluoro-2-isopropylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Visual Workflow

G cluster_prep Preparation cluster_grignard Microwave-Assisted Grignard Formation cluster_carboxylation Carboxylation & Work-up cluster_purification Purification prep_glass Dry Glassware add_mg_i2 Add Mg and I2 to Vial prep_glass->add_mg_i2 prep_reagents Prepare Reagents add_bromide Add Bromide Solution prep_reagents->add_bromide add_ether Add Anhydrous Ether add_mg_i2->add_ether add_ether->add_bromide microwave Microwave Irradiation (100-150 W, 60-70 °C, 15 min) add_bromide->microwave add_to_dry_ice Add to Crushed Dry Ice microwave->add_to_dry_ice acid_quench Acidic Work-up (3M HCl) add_to_dry_ice->acid_quench extraction Solvent Extraction acid_quench->extraction drying Dry and Concentrate extraction->drying purify Recrystallization or Column Chromatography drying->purify product 5-Fluoro-2-isopropylbenzoic Acid purify->product

Caption: Experimental workflow for the microwave-assisted synthesis of 5-fluoro-2-isopropylbenzoic acid.

Results and Discussion

The application of microwave irradiation significantly accelerates the formation of the Grignard reagent, a critical step in this synthesis. The localized and rapid heating provided by the microwave energy overcomes the activation barrier for the insertion of magnesium into the carbon-bromine bond, often a challenging initiation step with conventional heating.[3]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-4 hours15-20 minutes
Typical Yield 60-75%75-90%
Purity (crude) ModerateHigh
Energy Consumption HighLow

Note: The data presented in the table is representative and may vary based on specific experimental conditions.

The enhanced reaction rate and improved yield observed with microwave synthesis can be attributed to several factors. The direct interaction of the microwave field with polar molecules in the reaction mixture leads to efficient and uniform heating, minimizing side reactions that can occur with conventional heating methods where temperature gradients are common.[5] Furthermore, the solvent-free or reduced-solvent conditions often possible with microwave synthesis contribute to a greener chemical process.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate - Wet glassware or solvents- Impure starting materials- Passivated magnesium surface- Thoroughly dry all glassware under vacuum or in an oven.- Use freshly opened or distilled anhydrous solvents.- Use high-purity starting materials.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of product - Incomplete Grignard formation- Reaction with atmospheric CO2 or moisture- Insufficient carboxylation- Ensure complete consumption of the starting bromide by TLC or GC analysis.- Maintain a positive pressure of inert gas throughout the reaction.- Use a large excess of freshly crushed dry ice.
Formation of biphenyl byproduct - Wurtz-type coupling of the Grignard reagent with the starting bromide- Add the bromide solution slowly to the magnesium suspension to maintain a low concentration of the bromide in the reaction mixture.

Conclusion

Microwave-assisted organic synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of 5-fluoro-2-isopropylbenzoic acid and its derivatives. By significantly reducing reaction times and improving process efficiency, this technology can accelerate the discovery and development of new chemical entities for the pharmaceutical and agrochemical industries. The protocol detailed in this application note provides a robust starting point for researchers looking to leverage the benefits of microwave chemistry in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.).
  • ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • CEM Corporation. (n.d.).
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 14).
  • Benchchem. (n.d.).
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.).
  • Guidechem. (n.d.). What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid? - FAQ.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • Benchchem. (n.d.). potential applications of 2-Fluorobenzoic acid in medicinal chemistry.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitrobenzoic acid synthesis.
  • Semantic Scholar. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • PubMed. (n.d.). Efficient microwave-assisted synthesis, antibacterial activity and high fluorescence of 5 benzimidazolyl-2'-deoxyuridines.
  • ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
  • Current Organic Chemistry. (n.d.). Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems.
  • PMC. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Benchchem. (2026, January 28). The Role of 5-Fluoro-2-hydroxybenzonitrile in Modern Drug Discovery.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Isopropylbenzoic Acid Transformations

This guide is structured as a Tier-3 Technical Support resource for organic chemists and process engineers. It bypasses basic textbook definitions to address the specific kinetic and thermodynamic barriers imposed by the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for organic chemists and process engineers. It bypasses basic textbook definitions to address the specific kinetic and thermodynamic barriers imposed by the ortho-isopropyl group.

Ticket ID: STER-2-ISO-BZ Subject: Overcoming Steric Hindrance in Acylation, Esterification, and Amidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: Why Standard Protocols Fail

User Question: I am trying to couple 2-isopropylbenzoic acid with a secondary amine using EDC/NHS, but yields are <20%. The same reaction works on benzoic acid. Is my reagent bad?

Technical Analysis: Your reagents are likely fine.[1] The failure is due to A-Strain (Allylic Strain) and Steric Screening .

  • The Problem: The isopropyl group at the ortho position creates a "conical exclusion zone." In the lowest energy conformation, the isopropyl methine hydrogen faces the carbonyl oxygen to minimize steric clash. This forces the bulky methyl groups to sweep out a volume that blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.

  • The EDC/NHS Failure: The O-acylisourea intermediate formed by EDC is bulky. The ortho-isopropyl group physically prevents the amine from approaching this already crowded intermediate. You are fighting a kinetic battle you cannot win with bulky activating groups.

The Solution: You must switch to a "Small Activator" strategy (Acid Chloride) or a "Distal Activation" strategy (Yamaguchi/Mixed Anhydride).

Module A: The Acid Chloride Protocol (The "Gold Standard")

User Question: I need to make the acid chloride. Can I just reflux in thionyl chloride?

Recommendation: While thionyl chloride (


) works, it requires heat (reflux) which can degrade the isopropyl group via radical chlorination or elimination if not carefully controlled. Oxalyl chloride  is superior for this substrate because it operates at room temperature and produces a cleaner reaction profile.
Protocol: Catalytic Vilsmeier-Haack Activation

This method uses DMF as a catalyst to form a highly reactive chloroiminium intermediate (Vilsmeier reagent), which transfers chloride to the hindered acid rapidly.

Reagents:

  • 2-Isopropylbenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • DMF (anhydrous, 0.05 equiv - Critical Catalyst)

  • DCM (Dichloromethane) or Toluene (Solvent)[2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve the acid in anhydrous DCM (0.5 M concentration) under

    
     atmosphere.
    
  • Catalyst Addition: Add the catalytic DMF. Note: You should see no reaction yet.

  • Activation: Add oxalyl chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur immediately.
  • Propagation: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Verification: Aliquot 50 µL into MeOH. Check TLC/LCMS for the methyl ester. If the acid peak persists, add 0.02 equiv more DMF.

  • Isolation: Concentrate in vacuo. Do not distill unless necessary; the crude acid chloride is usually pure enough for coupling.

Mechanism Insight: The DMF reacts with oxalyl chloride to form the


 species. This "needle" penetrates the steric shield of the isopropyl group much faster than bulkier reagents.

Module B: The Yamaguchi Esterification (For Precious Nucleophiles)

User Question: I cannot use acid chlorides because my alcohol is acid-sensitive. How do I couple this hindered acid to a complex secondary alcohol?

Recommendation: Use the Yamaguchi Protocol .[2] This method creates a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[4][5][6] The bulky trichlorophenyl group forces the nucleophile to attack the 2-isopropylbenzoyl carbonyl (the path of least resistance), effectively "steering" the reaction despite the hindrance.

Protocol: Regioselective Mixed Anhydride Coupling

Reagents:

  • 2-Isopropylbenzoic acid (1.0 equiv)

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DMAP (1.0 - 2.0 equiv) - Stoichiometric amount is crucial for hindered substrates.

  • Solvent: Toluene (preferred) or THF.[2][3]

Step-by-Step Workflow:

  • Mixed Anhydride Formation: Mix the acid,

    
    , and Yamaguchi reagent in Toluene. Stir at RT for 1 hour. A white precipitate (
    
    
    
    ) will form.
  • Solvent Swap (Optional but recommended): Remove toluene and replace with THF if the nucleophile is polar.

  • Nucleophilic Attack: Add the alcohol and DMAP (dissolved in solvent) slowly.

  • Reaction: Heat to 40-60°C. The DMAP attacks the mixed anhydride to form a super-active N-acylpyridinium species.

  • Quench: Dilute with

    
    , wash with sat. 
    
    
    
    .

Visualizing the Strategy

The following diagram illustrates the decision logic and the steric "bypass" mechanisms described above.

StericOvercome Start Start: 2-Isopropylbenzoic Acid StericCheck Check Nucleophile Sterics Start->StericCheck SmallNuc Primary Amine/Alcohol StericCheck->SmallNuc Low Sterics BulkyNuc Sec. Amine/Alcohol or Acid Sensitive StericCheck->BulkyNuc High Sterics AcidCl Method A: Oxalyl Chloride/DMF (Small 'Needle' Activation) SmallNuc->AcidCl Yamaguchi Method B: Yamaguchi (Distal Activation) BulkyNuc->Yamaguchi Standard Ghosez Method C: Ghosez's Reagent (Neutral pH Chloride) BulkyNuc->Ghosez Acid Sensitive MechCl Intermediate: Acyl Chloride (Cl- is small, penetrates steric shield) AcidCl->MechCl MechYam Intermediate: Acyl Pyridinium (DMAP pulls carbonyl away from shield) Yamaguchi->MechYam Product Final Ester/Amide MechCl->Product Fast Attack MechYam->Product Regioselective Attack

Caption: Decision matrix for selecting the activation strategy based on nucleophile sensitivity and steric bulk. Note the divergence between "Small Needle" activation (Acid Chloride) and "Distal" activation (Yamaguchi).

Troubleshooting Matrix & Comparative Data

User Question: I'm seeing impurities. How do I know which reagent to choose?

The table below compares the efficacy of coupling agents specifically for ortho-substituted benzoic acids.

MethodReagent SystemSteric ToleranceAcid SensitivityMain Failure Mode
Standard EDC / NHSLowHigh0-10% Yield. Active ester is too bulky; amine cannot approach.
Uronium HATU / HOAtMediumMedium30-50% Yield. HOAt helps, but steric wall still impedes the large uronium complex.
Acid Chloride

/ DMF
High Low>90% Yield. Best for robust substrates. Risk of HCl generation.
Yamaguchi TCBC / DMAPVery High High>85% Yield. Excellent for hindered alcohols. Requires removal of byproduct (trichlorobenzoic acid).
Ghosez Chloro-enamineHighVery High >85% Yield. Generates acid chloride under neutral conditions. Expensive.
FAQ: Specific Failure Modes

Q: I used Oxalyl Chloride, but my product is a dimer/anhydride.

  • A: You likely didn't use enough DMF or didn't wait long enough for the gas to evolve. If the acid chloride isn't fully formed, the remaining carboxylic acid reacts with the acid chloride to form the symmetric anhydride. Remedy: Ensure bubble evolution stops completely before adding the nucleophile.

Q: The Yamaguchi reaction gave me the "wrong" ester.

  • A: You formed the ester of the Yamaguchi reagent (2,4,6-trichlorobenzoate) instead of your product. This happens if you omit DMAP or use too little. DMAP is required to transfer the acyl group from the mixed anhydride to the alcohol.[6] Remedy: Use 1.0–2.0 equivalents of DMAP.

Q: Can I use Fischer Esterification (


/MeOH)? 
  • A: Only if you have weeks to wait. The equilibrium is severely hampered by the isopropyl group, and the tetrahedral intermediate is high-energy due to crowding. Remedy: Do not use thermodynamic control. Use kinetic control (Acid Chloride).

References

  • Dhimitruka, I., & SantaLucia, J. (2006).[3][5][6] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[4][5][6] [Link]

  • Inanaga, J., et al. (1979).[4][5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[4] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]

  • Ghosez, L., et al. (1987). Synthesis of acyl halides under neutral conditions. Organic Syntheses, 65, 203. (Reference for Ghosez's Reagent utility in hindered systems).

Sources

Optimization

solubility issues of 5-fluoro-2-(propan-2-yl)benzoic acid in water

Welcome to the Technical Support Guide for 5-Fluoro-2-(propan-2-yl)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Guide for 5-Fluoro-2-(propan-2-yl)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. As Senior Application Scientists, we have compiled this guide based on fundamental physicochemical principles and field-proven formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-fluoro-2-(propan-2-yl)benzoic acid not dissolving in neutral water?

A: The poor aqueous solubility of 5-fluoro-2-(propan-2-yl)benzoic acid at neutral pH is a direct consequence of its molecular structure. Several factors contribute to this:

  • High Lipophilicity: The molecule possesses a significant nonpolar surface area due to the benzene ring and the bulky isopropyl group. This hydrophobic character is quantified by the partition coefficient (logP), which is predicted to be high for this compound, indicating a strong preference for a lipid-like environment over water.[1]

  • Weak Acidity: While it is a carboxylic acid, it is a weak acid. In neutral water (pH ~7), the carboxylic acid group (-COOH) remains largely in its protonated, uncharged form.[2] Uncharged molecules are generally less soluble in polar solvents like water compared to their charged (ionized) counterparts.

  • Crystal Lattice Energy: In its solid state, the molecules are arranged in a stable crystal lattice. To dissolve, solvent molecules must provide enough energy to overcome the forces holding this lattice together. For hydrophobic molecules in water, this process can be energetically unfavorable.

Q2: What are the key physicochemical properties I should be aware of?
PropertyEstimated Value / CommentImplication for Aqueous Solubility
Molecular Formula C₁₀H₁₁FO₂-
Molecular Weight 182.19 g/mol Influences dissolution rate but not the primary driver of insolubility.
pKa ~3.5 - 4.0This is the pH at which 50% of the acid is in its ionized (soluble) form. The electron-withdrawing fluorine atom likely lowers the pKa relative to benzoic acid (pKa ~4.2), making it a slightly stronger acid.[3]
Predicted logP > 3.0Indicates high lipophilicity and a strong preference for nonpolar environments. This is a primary cause of poor water solubility.[1][6]
Physical Form Likely a crystalline solidCrystal lattice energy must be overcome for dissolution to occur.

Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and detailed protocols to address solubility issues systematically.

Logical Flow for Troubleshooting Solubility

Here is a decision-making workflow to guide your experimental approach.

G cluster_0 Start: Initial Assessment cluster_1 Primary Strategy: pH Adjustment cluster_2 Secondary Strategies: Formulation Aids Start Attempt to dissolve in pure aqueous buffer (e.g., PBS pH 7.4) Result1 Is it soluble at the desired concentration? Start->Result1 pH_Adjust Protocol 1: Increase pH > 5.5 (e.g., using 1M NaOH) Result1->pH_Adjust No Success Solution Achieved Result1->Success Yes Result2 Is it soluble and stable at elevated pH? pH_Adjust->Result2 Cosolvent Protocol 2: Use Co-solvents (DMSO, Ethanol, PEG) Result2->Cosolvent No Cyclodextrin Protocol 3: Use Cyclodextrins (HP-β-CD) Result2->Cyclodextrin No Surfactant Protocol 4: Use Surfactants (Tween® 80, SDS) Result2->Surfactant No Result2->Success Yes Cosolvent->Success Cyclodextrin->Success Failure Consult Formulation Specialist Surfactant->Failure

Caption: Decision workflow for solubilizing 5-fluoro-2-(propan-2-yl)benzoic acid.

Q3: I need to prepare a stock solution for my in vitro assay. What is the most reliable method?

A: For a carboxylic acid, pH adjustment is the most effective and straightforward initial approach.[][8] The goal is to convert the insoluble neutral acid into its highly soluble carboxylate salt.

Caption: pH-dependent equilibrium of a carboxylic acid in water.

Protocol 1: Solubilization by pH Adjustment

  • Preparation: Weigh the desired amount of 5-fluoro-2-(propan-2-yl)benzoic acid powder into a suitable container. Add a portion (e.g., 80%) of the final desired volume of aqueous buffer (e.g., PBS).

  • Initial Mixing: Stir the suspension. The compound will likely remain insoluble.

  • pH Adjustment: While stirring, add a strong base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution.

  • Dissolution Point: As the pH increases and surpasses the compound's pKa (estimated ~3.5-4.0), the powder will begin to dissolve. Continue adding base until all the solid has dissolved. The final pH will likely need to be >5.5 for complete dissolution and stability.

  • Final Volume: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume and confirm the final pH.

  • Validation: It is crucial to ensure that the final pH of your stock solution is compatible with your experimental system.

  • Trustworthiness Check: If the compound precipitates upon addition to your final assay medium, it indicates that the pH of the medium is low enough to protonate the carboxylate back to the insoluble acid form. You may need to either increase the buffer capacity of your final medium or consider an alternative solubilization strategy.

Q4: My compound precipitates when I dilute my basic stock solution into my neutral cell culture media. What should I do?

A: This is a classic problem of pH-shift precipitation. Your high-pH stock is being neutralized by the buffered media, causing the compound to revert to its insoluble form. When pH adjustment alone is not sufficient, formulation excipients are required.

Strategy 1: Co-solvents

Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for lipophilic compounds.[9][10]

Protocol 2: Using Co-solvents

  • Solvent Selection: Common water-miscible co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400). DMSO is a powerful solvent but can have cellular effects, so its final concentration in assays should typically be kept low (<0.5%).

  • Stock Preparation: Dissolve the 5-fluoro-2-(propan-2-yl)benzoic acid in 100% co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 50-100 mM).

  • Serial Dilution: Perform serial dilutions of this primary stock into your final aqueous buffer or cell culture medium. The key is to use vigorous mixing during dilution to allow the co-solvent to disperse before the drug has a chance to precipitate.

  • Validation: Observe the solution for any signs of precipitation (cloudiness, Tyndall effect). Ensure the final co-solvent concentration is tolerated by your experimental system.

Co-SolventTypical Max Assay Conc.Notes
DMSO < 0.5% v/vExcellent solubilizer; potential for cellular toxicity.
Ethanol < 1% v/vGood solubilizer; can cause protein precipitation at higher concentrations.
PEG 400 1-5% v/vLower toxicity profile; more viscous.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating the hydrophobic guest molecule within their lipophilic cavity while presenting a hydrophilic exterior to the water.[11][12][][14] This "inclusion complex" dramatically increases the apparent water solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical research due to its high solubility and low toxicity.[11]

G cluster_1 Drug Drug Plus + CD Cyclodextrin Forms Complex Soluble Complex Drug_in_CD Drug

Caption: Formation of a drug-cyclodextrin inclusion complex.

Protocol 3: Employing Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your aqueous buffer. A 10-20% (w/v) solution is a good starting point.

  • Add Compound: Add the powdered 5-fluoro-2-(propan-2-yl)benzoic acid directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature or with gentle warming (e.g., 37-40°C) for several hours or overnight to allow for the formation of the inclusion complex.

  • Clarify Solution: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved material. The clear filtrate contains your solubilized compound.

  • Quantification: It is essential to determine the actual concentration of the dissolved drug in the final solution using an analytical method like HPLC-UV, as the amount solubilized will depend on the binding affinity.

Summary of Strategies

StrategyMechanismAdvantagesConsiderations
pH Adjustment Ionization to a soluble salt[][15]Simple, effective for ionizable compounds, avoids organic solvents.Risk of precipitation on pH change; final pH may not be suitable for the experiment.
Co-solvents Reduces solvent polarity[9][10]High solubilizing power, easy to prepare high-concentration stocks.Potential for compound precipitation on dilution; solvent may have biological/toxic effects.
Cyclodextrins Forms soluble inclusion complexes[11][14]Low toxicity, can improve stability, suitable for in vivo use.Requires molar excess, may alter drug pharmacology, requires concentration analysis.
Surfactants Micellar encapsulation[16][17]Effective for highly lipophilic compounds.Can interfere with biological assays (e.g., cell membrane disruption), complex formulation.

By systematically applying these principles and protocols, researchers can overcome the inherent solubility challenges of 5-fluoro-2-(propan-2-yl)benzoic acid and generate reliable, reproducible data in their experimental systems.

References

  • PubChem. 2-Fluoro-4-(propan-2-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • PubChem. 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • JoVE. Physical Properties of Carboxylic Acids. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • PMC. Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Acsessed. PH adjustment: Significance and symbolism. [Link]

  • OSTI.gov. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ResearchGate. Benzoic acid solubility in pure water and aqueous 2-propanol fractions vs. temperature. [Link]

  • ResearchGate. The Rule of five parameters: Molecular weight (MW), LogP, Hydrogen Bond... [Link]

  • NIST WebBook. Benzoic acid, 2-fluoro-. [Link]

  • Chemistry LibreTexts. Carboxyl Derivatives. [Link]

  • PMC. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • Springer. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • YouTube. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Link]

  • Reddit. Isolation of a Carboxylic acid. [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound? [Link]

  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

Troubleshooting

minimizing decarboxylation of fluorinated benzoic acids during heating

Technical Support Center: Fluorinated Benzoic Acid Stability Subject: Minimizing Thermal Decarboxylation of Fluorinated Benzoic Acids Ticket ID: FBA-THERM-001 Assigned Specialist: Senior Application Scientist, Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Benzoic Acid Stability Subject: Minimizing Thermal Decarboxylation of Fluorinated Benzoic Acids Ticket ID: FBA-THERM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because you have observed mass balance discrepancies, "vanishing" starting materials, or the unexpected formation of fluorobenzenes during the heating of fluorinated benzoic acids (FBAs).

Fluorinated benzoic acids—particularly 2,6-difluorobenzoic acid and its analogs—are deceptively unstable. While the electron-withdrawing nature of fluorine suggests a robust sigma bond, the ortho-effect creates a high-energy ground state that significantly lowers the activation energy (


) for decarboxylation.

This guide provides the mechanistic insight and operational protocols required to stabilize these substrates during synthesis and purification.

Module 1: The Mechanistic Root Cause

To prevent decarboxylation, you must first identify which of the two dominant mechanisms is active in your flask.

The Ortho-Effect (Thermal Instability)

In 2,6-disubstituted FBAs, the carboxyl group is forced out of planarity with the aromatic ring due to steric repulsion from the fluorine atoms. This deconjugation destabilizes the ground state. Simultaneously, the high electronegativity of fluorine stabilizes the developing negative charge on the ring carbon during the transition state of decarboxylation.

  • Risk Factor: High.

  • Trigger: Temperatures >80°C, particularly in polar aprotic solvents (DMSO, DMF, NMP).

  • Observation: Clean conversion to the corresponding fluorobenzene (e.g., 1,3-difluorobenzene from 2,6-difluorobenzoic acid).

Protodecarboxylation (Acid-Catalyzed)

In highly acidic media, the aromatic ring is protonated at the ipso position (the carbon holding the carboxyl group). This forms a sigma-complex (arenium ion) that rapidly loses CO2.

  • Risk Factor: Medium.[1]

  • Trigger: Strong mineral acids (HCl, H2SO4) at elevated temperatures (>60°C).

  • Observation: Loss of material during acidic hydrolysis or workup.

Visualizing the Instability Hierarchy

The following diagram illustrates the relative stability of FBAs and the pathways to decomposition.

FBA_Stability cluster_0 Substrate Stability (High to Low) cluster_1 Decomposition Pathways Benzoic Benzoic Acid (Baseline) Para 4-Fluorobenzoic Acid (Stable < 150°C) Benzoic->Para -I Effect Ortho 2-Fluorobenzoic Acid (Meta-Stable) Para->Ortho Inductive + Steric DiOrtho 2,6-Difluorobenzoic Acid (Highly Unstable > 80°C) Ortho->DiOrtho Double Ortho Effect TS Cyclic Transition State (Stabilized by F) DiOrtho->TS Low Ea barrier Heat Thermal Energy (kT) Heat->TS Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->TS Lowers Barrier Product Fluorobenzene + CO2 TS->Product Irreversible

Figure 1: Stability hierarchy of fluorinated benzoic acids. Note the critical instability of 2,6-substituted congeners due to ground-state destabilization.

Module 2: Solvent & Environmental Management

The choice of solvent is the single most controllable variable in preventing decarboxylation.

The DMSO/DMF Trap

Do NOT use DMSO or DMF for heating FBAs if avoidable.

  • Why: These polar aprotic solvents solvate cations effectively but leave anions (or the polar transition state) "naked" and highly reactive. They significantly lower the temperature required for decarboxylation.[2]

  • Data: 2,6-difluorobenzoic acid can decarboxylate in DMSO at temperatures as low as 90°C, whereas it may survive up to 130°C in non-polar solvents like Toluene.

Recommended Solvent Systems
Solvent ClassExamplesSuitabilityNotes
Non-Polar Toluene, XyleneHigh Poor solvation of the transition state raises the energy barrier for decarboxylation.
Polar Protic Water, AlcoholsMedium Can stabilize the ground state via H-bonding, but avoid strong acids in these media.
Chlorinated DCM, DCEHigh Good for low-temp work, but boiling points (40-83°C) may be too low for some reactions.
Polar Aprotic DMSO, DMF, NMPLow (DANGER) Avoid heating. If necessary, keep T < 80°C and minimize time.

Module 3: Strategic Synthesis Protocols

If your workflow requires heating a fluorinated benzoic acid, use one of the following three strategies to "lock" the carboxyl group.

Strategy A: The "Ester Lock" (Recommended)

The ester bond is significantly more thermally stable than the free acid.

  • Protocol: Convert the FBA to a methyl or ethyl ester using mild conditions (e.g., MeI/K2CO3 in Acetone at RT, or TMS-diazomethane) before any high-heat step.

  • Process: Perform the high-temp coupling or modification.

  • Release: Saponify (LiOH/THF/H2O) at mild temperatures (RT to 40°C) at the very end of the synthesis.

Strategy B: The "Salt Stabilization" (Conditional)

If you cannot form an ester, converting the acid to a Lithium or Potassium salt can improve stability provided no transition metals are present.

  • Mechanism: The carboxylate anion is less prone to protodecarboxylation (acid-catalyzed).

  • Warning: Do not use Copper (Cu) or Silver (Ag) salts, as these catalyze oxidative decarboxylation (the Goossen reaction).

Strategy C: Flow Chemistry (Process Engineering)

For scale-up, Flow Chemistry is superior to Batch.

  • Concept: Flash heating. The substrate is exposed to high temperature for only seconds (residence time), insufficient for the slower decarboxylation kinetics to proceed significantly.

Process_Decision Start Requirement: Heat FBA > 100°C Q1 Can you derivatize? Start->Q1 Path_Ester STRATEGY A: Form Methyl Ester Q1->Path_Ester Yes Q2 Is Scale > 10g? Q1->Q2 No Step_Heat Perform High Temp Reaction Path_Ester->Step_Heat Step_Hydrol Mild Hydrolysis (LiOH, <40°C) Step_Heat->Step_Hydrol Path_Flow STRATEGY C: Flow Reactor Q2->Path_Flow Yes Path_Batch STRATEGY B: Batch Optimization Q2->Path_Batch No Flow_Detail Res. Time < 2 min T = 120-150°C Path_Flow->Flow_Detail Batch_Detail Use Toluene/Xylene Strict T Control Avoid DMSO Path_Batch->Batch_Detail

Figure 2: Decision matrix for processing thermally labile fluorinated benzoic acids.

Module 4: Troubleshooting FAQs

Q: I see a new spot on TLC that is non-polar and UV active. What is it? A: This is almost certainly the decarboxylated arene (fluorobenzene derivative). It will have a much higher Rf than the acid. Confirm by GC-MS; you will see a mass of [M - 44].

Q: My reaction requires CuI catalysis, but my FBA is decomposing. A: Copper is a known catalyst for decarboxylation (see Goossen et al.). You are inadvertently performing a decarboxylative coupling.

  • Fix: You must protect the acid as an ester. There is no other robust way to heat an FBA with Copper without risking CO2 loss.

Q: Can I use acid chlorides? A: Generating the acid chloride (using SOCl2 or Oxalyl Chloride) usually requires conditions that are safe. However, the acid chloride itself is prone to decarbonylation (loss of CO) if heated excessively with transition metals. Generally, it is stable enough for standard nucleophilic acyl substitutions at 0°C to RT.

Q: Does the counter-ion matter for salt stability? A: Yes. In general, Lithium salts are more stable than Sodium or Potassium salts in organic solvents due to the tight ion pairing, which stabilizes the carboxylate. Avoid Ammonium salts if high heat is involved, as they can be in equilibrium with the free acid.

References

  • Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of aryltriethoxysilanes via decarboxylative coupling of arenecarboxylic acids with triethoxysilane." Chemical Communications.[3] Link

    • Relevance: Establishes the metal-catalyzed pathways for decarboxylation that must be avoided during preserv
  • Dunn, R. F., et al. (2014).[4] "Mechanistic Dichotomy in the Decarboxylation of Aryl Carboxylic Acids." The Journal of Organic Chemistry. Link

    • Relevance: Provides kinetic data and mechanistic insight into the thermal decomposition of benzoic acids.
  • Kappe, C. O. (2013). "Process Intensification in Flow: Novel Process Windows for the Synthesis of Active Pharmaceutical Ingredients." Journal of Flow Chemistry. Link

    • Relevance: Validates the use of flow chemistry/residence time control for thermally unstable intermedi
  • Haveman, L. Y. F., et al. (2025).[3] "Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis." Chemical Communications.[3] Link

    • Relevance: Highlights the specific instability of benzoic acids under catalytic conditions and the ease of CO2 loss in fluorin

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 19F NMR Chemical Shifts of 5-Fluoro-2-Isopropylbenzoic Acid

Executive Summary & Strategic Importance In the high-stakes arena of drug development, 5-fluoro-2-isopropylbenzoic acid (CAS 1340397-50-3) serves as a critical scaffold, often utilized to modulate metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the high-stakes arena of drug development, 5-fluoro-2-isopropylbenzoic acid (CAS 1340397-50-3) serves as a critical scaffold, often utilized to modulate metabolic stability and lipophilicity in kinase inhibitors and receptor ligands. The strategic placement of the fluorine atom at the C5 position—meta to the carboxylic acid and para to the isopropyl group—creates a unique electronic signature.

This guide moves beyond basic spectral listing. It provides a comparative analysis of the 19F NMR chemical shift , differentiating it from common regioisomers (e.g., 4-fluoro or 3-fluoro analogs) and offering a self-validating protocol for experimental verification.

Core Technical Insight

The fluorine nucleus in this molecule resides in a "push-pull" electronic environment:

  • Shielding (Upfield Shift): The para-isopropyl group exerts a positive inductive effect (+I), increasing electron density around the fluorine.

  • Deshielding (Downfield Shift): The meta-carboxylic acid exerts a weak electron-withdrawing effect (-I/-M), slightly decreasing electron density.

Predicted Chemical Shift: -116.0 to -120.0 ppm (relative to CFCl₃ in CDCl₃).

Chemical Shift Analysis: Experimental vs. Predicted

To ensure accurate structural assignment, we compare the target molecule against validated standards and structural analogs.

Table 1: Comparative 19F NMR Chemical Shifts
CompoundStructure DescriptionSolventChemical Shift (δ, ppm)*Electronic Driver
5-Fluoro-2-isopropylbenzoic acid Target Molecule CDCl₃ -117.5 ± 2.0 (Est.) Para-Alkyl Shielding Dominates
5-Fluoro-2-methylbenzoic acidMethyl Analog (CAS 33184-16-6)CDCl₃-118.0 to -119.0Similar +I effect to isopropyl
4-Fluorobenzoic acidF para to COOHDMSO-d₆-106.0Strong -M Deshielding from COOH
FluorobenzeneReference StandardCDCl₃-113.15Neutral Baseline
3-Fluorobenzoic acidF meta to COOHDMSO-d₆-112.5Weak Inductive Deshielding

*Note: Shifts are referenced to CFCl₃ (0.0 ppm).[1] Negative values indicate upfield shifts.[1]

Solvent Effects (Solvatochromism)

The chemical shift of 5-fluoro-2-isopropylbenzoic acid is sensitive to solvent choice due to the carboxylic acid moiety:

  • Non-polar Solvents (CDCl₃): The molecule likely exists as a hydrogen-bonded dimer. The shift will be closer to the theoretical value (-117 ppm).

  • Polar Aprotic Solvents (DMSO-d₆): DMSO disrupts the dimer and H-bonds to the carboxylic acid proton. This increases the electron-withdrawing nature of the carboxyl group, potentially causing a slight downfield shift (deshielding) of 0.5–1.0 ppm.

Structural Assignment Workflow

Distinguishing the 5-fluoro isomer from potential byproducts (like the 4-fluoro or 3-fluoro isomers) is critical during synthesis. Use the following logic flow to validate your structure.

G Start Crude Reaction Mixture (Fluorinated Benzoic Acid) Acquire Acquire 1H & 19F NMR (Solvent: DMSO-d6) Start->Acquire CheckShift Check 19F Chemical Shift Acquire->CheckShift Range1 Shift ≈ -105 to -108 ppm CheckShift->Range1 Range2 Shift ≈ -112 to -114 ppm CheckShift->Range2 Range3 Shift ≈ -116 to -120 ppm CheckShift->Range3 Result1 Likely 4-Fluoro Isomer (Para to COOH) Range1->Result1 Result2 Likely 3-Fluoro Isomer (Meta to COOH, no alkyl) Range2->Result2 Result3 Candidate: 5-Fluoro-2-Isopropyl (Para to Alkyl) Range3->Result3 Coupling Verify 1H-19F Coupling (Multiplicity Analysis) Result3->Coupling Final Confirmed Structure Coupling->Final  Look for td or dd  (J_HF ~ 6-9 Hz)

Figure 1: Decision tree for confirming the regiochemistry of fluorinated benzoic acids based on chemical shift ranges.

Validated Experimental Protocol

To obtain reproducible data for regulatory filings or publication, follow this standardized protocol.

Materials
  • Analyte: ~10 mg of 5-fluoro-2-isopropylbenzoic acid.

  • Solvent: 0.6 mL DMSO-d₆ (preferred for solubility) or CDCl₃.

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Trifluoroacetic acid (TFA).
    
    • Note: TFA shifts can vary with concentration/pH. TFT (-63.72 ppm) is more robust.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of the sample in 0.6 mL of solvent.

  • Standard Addition: Add 10 µL of a 0.1% (v/v) solution of the internal standard (e.g., TFT).

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zgfig (Inverse gated decoupling) to suppress NOE if integration is required, or standard zg for simple shift determination.

    • Spectral Width: 200 ppm (centered at -100 ppm).

    • Relaxation Delay (D1):

      
       5 seconds (Fluorine T1 times can be long; ensure full relaxation for quantitative accuracy).
      
    • Scans: 16–32 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Reference the spectrum: Set the TFT peak to -63.72 ppm .

    • Record the chemical shift of the main aromatic fluorine signal.

References

  • Chemical Shift Prediction & Scaling Factors: Tantillo, D. J., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds."[2] Journal of Organic Chemistry, 2018, 83(6), 3220–3225. [Link]

  • Experimental Data for Methyl Analog (5-Fluoro-2-methylbenzoic acid): Khadka, D. B., et al. "SAR of Novel 3-Arylisoquinolinones..." Journal of Medicinal Chemistry, 2022. (Supporting Information contains 19F NMR spectra of CAS 33184-16-6). [Link]

  • General 19F NMR Reference Standards: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. [Link]

  • Compound Registry: PubChem Compound Summary for CID 115298909 (Related Amide Derivatives). [Link]

Sources

Comparative

Comparative Guide: FTIR Analysis of Carboxylic Acid Bands in Fluorinated Benzoates

Executive Summary & Scientific Context Fluorinated benzoates are critical bioisosteres in modern drug design. The substitution of hydrogen with fluorine modulates metabolic stability (blocking P450 oxidation sites), lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Fluorinated benzoates are critical bioisosteres in modern drug design. The substitution of hydrogen with fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity, and pKa without significantly altering steric bulk. However, for the analytical scientist, the high electronegativity of fluorine introduces significant electronic perturbations that shift standard infrared absorption bands.

This guide provides an in-depth technical comparison of the FTIR spectral features of Fluorinated Benzoates versus Unsubstituted Benzoic Acid . It focuses on the diagnostic carboxylic acid moiety (-COOH) and differentiates these signals from the "fingerprint" noise introduced by C-F stretching.

The Core Challenge

Distinguishing between regioisomers (ortho-, meta-, para-fluorobenzoic acid) and assessing the electronic environment of the carbonyl group requires precise wavenumber analysis. Standard references for "carboxylic acids" (1710 cm⁻¹) are insufficient for these highly polarized systems.

Mechanistic Analysis: The Fluorine Effect[1][2]

To interpret the spectra correctly, one must understand the causality behind the band shifts. Fluorine exerts two competing effects on the benzoic acid ring, which directly impact the carbonyl (


) and hydroxyl (

) bonds.
Electronic Perturbations
  • Inductive Effect (-I): Fluorine is the most electronegative element. It pulls electron density through the sigma-bond framework.

    • Impact: This destabilizes the polarized form of the carbonyl (

      
      ), increasing the double-bond character of the 
      
      
      
      bond.
    • Result: The force constant (

      
      ) increases, causing a blue shift (higher wavenumber)  in the carbonyl stretch.
      
  • Resonance Effect (+R): Fluorine has lone pairs that can donate into the ring system (specifically in ortho and para positions).

    • Impact: This would theoretically lengthen the

      
       bond (red shift).
      
    • Dominance: In fluorobenzoates, the Inductive Effect (-I) dominates , leading to a net increase in acidity (lower pKa) and a net increase in carbonyl stretching frequency compared to benzoic acid.

Visualizing the Mechanism

The following diagram illustrates the electronic push-pull mechanism affecting the IR frequency.

FluorineEffect F_Atom Fluorine Substituent (High Electronegativity) Ring Benzene Ring (Electron Deficient) F_Atom->Ring Withdraws e- density Inductive Inductive Effect (-I) Dominant Mechanism Ring->Inductive Carbonyl Carbonyl Group (C=O) Bond Order Increases Inductive->Carbonyl Destabilizes C+-O- Shift Blue Shift (Higher Wavenumbers) Carbonyl->Shift Stiffens Bond

Figure 1: Mechanistic pathway showing how fluorine substitution leads to a blue shift in carbonyl frequency via the inductive effect.

Comparative Spectral Data

The following table synthesizes experimental data comparing the fundamental carboxylic acid bands of unsubstituted benzoic acid against various fluorinated derivatives.

Experimental Conditions: Solid-state (ATR or KBr pellet). Note that in solid state, carboxylic acids exist primarily as dimers due to strong intermolecular hydrogen bonding.

Functional Group VibrationBenzoic Acid (Reference)4-Fluorobenzoic Acid (Para)Pentafluorobenzoic Acid (Perfluoro)Causality / Notes
C=O[1][2] Stretch (Dimer) 1685 ± 5 cm⁻¹1692 ± 5 cm⁻¹1715 ± 5 cm⁻¹Strong -I effect of F atoms reduces conjugation, raising frequency closer to aliphatic acids.
O-H Stretch 2500–3300 cm⁻¹ (Broad)2500–3200 cm⁻¹ (Broad)2400–3100 cm⁻¹ (Very Broad)F-substitution increases acidity, strengthening the H-bond in the dimer, often broadening and slightly red-shifting the O-H band.
C-O Stretch ~1290 cm⁻¹~1295 cm⁻¹~1310 cm⁻¹Coupled vibration; shifts upward due to ring electron deficiency.
O-H Bend (Out-of-Plane) ~935 cm⁻¹~940 cm⁻¹~950 cm⁻¹Characteristic "wagging" motion of the dimer.
C-F Stretch (The Interloper) Absent1200–1250 cm⁻¹ (Strong)1000–1400 cm⁻¹ (Multiple, Intense)Critical: C-F bands are very strong and often obscure the C-O stretch region.
Key Diagnostic Insight

In Pentafluorobenzoic acid , the carbonyl stretch shifts significantly (>20 cm⁻¹) compared to benzoic acid. If you observe a carbonyl peak near 1715-1720 cm⁻¹ in an aromatic acid sample, it indicates a highly electron-deficient ring (like perfluorinated or nitro-substituted) rather than a standard aromatic acid.

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducible data that matches the table above, strict adherence to sample preparation is required. The Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture contamination (which alters the O-H region) and ion exchange.

Workflow Diagram

FTIR_Workflow Start Start: Solid Sample Prep Sample Prep: Grind to fine powder (Ensure homogeneity) Start->Prep Clean Crystal Cleaning: Isopropanol Wipe Background Scan (Air) Prep->Clean Wait for dry Deposition Deposition: Apply to Diamond/ZnSe Crystal Apply High Pressure (Clamp) Clean->Deposition Acquisition Acquisition: Resolution: 4 cm⁻¹ Scans: 32-64 Deposition->Acquisition Processing Post-Processing: Baseline Correction ATR Correction (if comparing to library) Acquisition->Processing

Figure 2: Optimized ATR-FTIR workflow for solid fluorinated benzoates to ensure dimer formation and spectral consistency.

Detailed Step-by-Step Protocol
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred due to the hardness of some crystalline benzoates.

  • Background Collection: Clean the crystal with isopropanol. Allow to dry completely. Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 64 scans).

  • Sample Application: Place approximately 5-10 mg of the fluorinated benzoate powder onto the center of the crystal.

  • Pressure Application: Lower the pressure clamp. Crucial: Apply maximum consistent pressure. Poor contact results in weak C-H overtone bands (2000-2500 cm⁻¹) and noise in the fingerprint region.

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹.

  • QC Check: Verify the O-H stretch intensity. If the O-H band (2500-3300 cm⁻¹) is weak but the C=O is strong, the sample may be wet (monomer formation) or contact is poor.

Alternative Techniques: When FTIR is Insufficient

While FTIR is excellent for identifying the functional group state (dimer vs monomer) and general electronic environment, it has limitations in fluorinated systems due to the massive dipole of the C-F bond obscuring other fingerprint regions.

FeatureFTIRRaman SpectroscopyComparison
C=O[3] Detection Excellent (Strong dipole change)Weak (Weak polarizability change)FTIR is superior for carbonyl analysis.
C-F Interference High (C-F stretch is IR intense)Low (C-F is often Raman weak/distinct)Raman is better for analyzing the carbon backbone of highly fluorinated rings.
Aqueous Samples Poor (Water absorbs IR)Excellent (Water is Raman transparent)Use Raman for in-situ biological studies of these drugs.
Isomer ID Difficult (Fingerprint overlap)Superior (Lattice modes <400 cm⁻¹)Raman low-frequency modes can better distinguish ortho vs meta isomers.

Recommendation: Use FTIR for routine purity checks and pKa-related electronic assessment. Use Raman if you need to distinguish between complex fluorinated isomers or analyze the compound in aqueous solution.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, pentafluoro-, Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4][5][6] Retrieved from [Link]

  • Mukherjee, V., et al. (2010).[7] FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer. Spectrochimica Acta Part A. Retrieved from [Link][7]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. Retrieved from [Link]

  • Matsumoto, A., et al. (2022). Correlation between C=O[2][8][9][10] Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Journal of Physical Chemistry B. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cuminic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Cuminic acid (4-isopropylbenzoic acid), a naturally occurring monoterpenoid found in the essential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Cuminic acid (4-isopropylbenzoic acid), a naturally occurring monoterpenoid found in the essential oil of cumin (Cuminum cyminum) seeds, has garnered significant interest for its diverse biological activities, notably its antifungal and antioxidant properties.[1][2][3][4] As the quest for novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles continues, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a powerful tool in medicinal chemistry. This guide provides a comprehensive comparison of the known biological activities of cuminic acid with the projected activities of its fluorinated derivatives. While direct comparative studies are not yet prevalent in the existing literature, this document will synthesize established principles of fluorine in drug design and relevant data from analogous fluorinated aromatic compounds to construct a robust, predictive comparison. We will delve into the rationale behind experimental design, provide detailed protocols for comparative analysis, and offer insights into the potential advantages of fluorinating this promising natural product.

The Rationale for Fluorination: Enhancing a Promising Scaffold

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and biological properties.[5] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to:

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved bioavailability.

  • Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.

  • Altered Acidity: The electron-withdrawing nature of fluorine can increase the acidity of a nearby carboxylic acid group, potentially influencing its ionization state at physiological pH and its interaction with biological targets.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased potency.

Given these potential benefits, the synthesis and evaluation of fluorinated cuminic acid derivatives present a logical and promising avenue for the development of new therapeutic agents.

Comparative Biological Activity: Cuminic Acid vs. Predicted Fluorinated Derivatives

This section will compare the known antifungal and antioxidant activities of cuminic acid with the hypothesized activities of its fluorinated analogs.

Antifungal Activity

Cuminic acid has demonstrated significant antifungal activity against a range of plant pathogenic fungi.[6] For instance, it has been shown to be effective against Botryosphaeria dothidea, Sclerotinia sclerotiorum, and Valsa mali. The proposed mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability and ultimately cell death.

Hypothesized Impact of Fluorination:

The introduction of fluorine onto the aromatic ring of cuminic acid is predicted to enhance its antifungal potency. Studies on other fluorinated benzoic acid and cinnamic acid derivatives have shown that halogenation can lead to improved antifungal activity.[7][8][9][10][11][12] This enhancement is likely due to a combination of factors:

  • Increased Lipophilicity: A more lipophilic molecule can more readily penetrate the lipid-rich fungal cell membrane.

  • Altered Electronic Properties: The electron-withdrawing fluorine atoms can modulate the electronic distribution of the aromatic ring, potentially enhancing interactions with fungal enzymes or membrane components.

Proposed Experimental Validation:

To validate this hypothesis, a series of mono- and di-fluorinated cuminic acid derivatives could be synthesized. The antifungal activity of these compounds would then be compared to that of cuminic acid using a standardized microbroth dilution assay to determine the Minimum Inhibitory Concentration (MIC) against relevant fungal strains.

Table 1: Predicted Antifungal Activity Comparison

CompoundPredicted MIC (µg/mL) against V. maliRationale for Prediction
Cuminic Acid50-100Based on existing literature.
Mono-fluorinated Cuminic Acid25-75Increased lipophilicity and altered electronics expected to enhance activity.
Di-fluorinated Cuminic Acid10-50Further enhancement of lipophilicity and electronic effects anticipated.
Antioxidant Activity

Cuminic acid has been reported to possess antioxidant properties, likely due to its ability to scavenge free radicals. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to quantify this activity.

Hypothesized Impact of Fluorination:

The effect of fluorination on the antioxidant activity of cuminic acid is more complex to predict. While the electron-withdrawing nature of fluorine could potentially decrease the hydrogen-donating ability of the carboxylic acid group, which is often involved in radical scavenging, the overall effect will depend on the position and number of fluorine substituents. It is possible that fluorination could enhance antioxidant activity by increasing the stability of the resulting radical species.

Proposed Experimental Validation:

The antioxidant capacity of fluorinated cuminic acid derivatives would be assessed using a panel of in vitro antioxidant assays, including the DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[13][14][15][16][17] These assays measure different aspects of antioxidant activity, providing a more comprehensive profile.

Table 2: Predicted Antioxidant Activity Comparison (IC50 Values)

CompoundPredicted DPPH Scavenging IC50 (µM)Predicted FRAP Value (µM Fe(II)/µM)Rationale for Prediction
Cuminic Acid150-200100-150Based on general activity of phenolic acids.
Mono-fluorinated Cuminic Acid100-180120-180Potential for either enhancement or reduction depending on fluorine position.
Di-fluorinated Cuminic Acid80-160140-200Increased potential for modulation of radical stability.
Cytotoxicity

While cuminic acid itself is generally considered to have low toxicity, it is crucial to assess the cytotoxicity of any new derivative intended for therapeutic use. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.[18][19][20][21]

Hypothesized Impact of Fluorination:

Fluorination can sometimes increase the cytotoxicity of a compound. Studies on perfluorinated carboxylic acids have shown a correlation between increasing fluorine content and increased cytotoxicity in some cell lines.[22][23][24] Therefore, it is essential to evaluate the cytotoxic profile of fluorinated cuminic acid derivatives against both cancerous and non-cancerous cell lines.

Proposed Experimental Validation:

The cytotoxicity of the compounds would be determined using the MTT assay on a panel of cell lines, for example, a human cancer cell line (e.g., HeLa) and a normal human cell line (e.g., HEK293). This will allow for the determination of the IC50 (half-maximal inhibitory concentration) and an initial assessment of selectivity.

Table 3: Predicted Cytotoxicity Comparison (IC50 Values)

CompoundPredicted IC50 against HeLa cells (µM)Predicted IC50 against HEK293 cells (µM)Rationale for Prediction
Cuminic Acid>200>200Generally low toxicity reported for the parent compound.
Mono-fluorinated Cuminic Acid100-200>150Potential for increased cytotoxicity with fluorination.
Di-fluorinated Cuminic Acid50-150>100Further increase in cytotoxicity is possible.

Experimental Protocols

Synthesis of Fluorinated Cuminic Acid Derivatives

The synthesis of fluorinated cuminic acid derivatives can be achieved through various established methods for the fluorination of aromatic compounds.[5][25][26][27][28][29] A potential synthetic route is outlined below:

Synthesis_Workflow Start 4-Isopropylbenzoic acid (Cuminic Acid) Step1 Protection of Carboxylic Acid Start->Step1 Step2 Electrophilic Fluorination (e.g., Selectfluor) Step1->Step2 Step3 Deprotection Step2->Step3 End Fluorinated Cuminic Acid Derivatives Step3->End

Caption: A general workflow for the synthesis of fluorinated cuminic acid.

Step-by-Step Protocol:

  • Protection of the Carboxylic Acid: The carboxylic acid group of cuminic acid is first protected, for example, as a methyl or ethyl ester, to prevent side reactions during fluorination. This can be achieved by reacting cuminic acid with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Electrophilic Fluorination: The protected cuminic acid is then subjected to electrophilic fluorination using a reagent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction conditions (solvent, temperature, and reaction time) would be optimized to control the degree and position of fluorination.

  • Deprotection: Finally, the protecting group is removed by hydrolysis (e.g., using aqueous sodium hydroxide) to yield the fluorinated cuminic acid derivatives.

  • Purification and Characterization: The synthesized compounds would be purified using techniques such as column chromatography and characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm their structure and purity.

In Vitro Antifungal Susceptibility Testing

Antifungal_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., V. mali) Inoculation Inoculate 96-well plate with fungal suspension Fungal_Culture->Inoculation Compound_ Compound_ dilutions Serial Dilutions of Test Compounds Incubation Incubate at 28°C for 48-72 hours Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination Compound_dilutions Compound_dilutions Compound_dilutions->Inoculation

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum: A standardized suspension of the test fungus is prepared in a suitable broth medium (e.g., Potato Dextrose Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds (cuminic acid and its fluorinated derivatives) are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth without fungus) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_Solution Prepare DPPH solution in methanol Mixing Mix DPPH solution with test compounds DPPH_Solution->Mixing Compound_Dilutions Prepare serial dilutions of test compounds Compound_Dilutions->Mixing Incubation Incubate in the dark at room temperature for 30 min Mixing->Incubation Absorbance Measure absorbance at 517 nm Incubation->Absorbance Calculation Calculate % inhibition and IC50 value Absorbance->Calculation

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: In a 96-well plate, different concentrations of the test compounds are mixed with the DPPH solution. A control containing only DPPH and methanol is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

MTT Cytotoxicity Assay

Step-by-Step Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

While cuminic acid is a promising natural product with established antifungal and antioxidant activities, the strategic application of fluorine chemistry holds the potential to significantly enhance its therapeutic profile. Based on established principles in medicinal chemistry and data from analogous fluorinated compounds, it is hypothesized that fluorinated derivatives of cuminic acid will exhibit superior antifungal potency and potentially modulated antioxidant and cytotoxic properties.

The experimental framework outlined in this guide provides a clear and robust pathway for the synthesis and comparative biological evaluation of these novel compounds. The data generated from such studies will be invaluable for establishing structure-activity relationships and guiding the future design of more effective and safer therapeutic agents derived from this natural product scaffold. Further in vivo studies will be necessary to translate these in vitro findings into clinically relevant outcomes.

References

  • Flis, S., et al. (2014). Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. Environmental Science and Pollution Research, 21(13), 8047-8056.
  • Gachkar, L., et al. (2007). Chemical and biological characteristics of Cuminum cyminum and Rosmarinus officinalis essential oils. Food Chemistry, 102(3), 898-904.
  • Gulcin, I. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345-391.
  • Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. (2021). Molecules, 26(15), 4589.
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  • Korosec, K., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276.
  • Kou, L., et al. (2017). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. Journal of Applied Toxicology, 37(6), 699-708.
  • MTT Cytotoxicity Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Wang, L., et al. (2018). Synthesis and Antifungal/Oomycetes Activity of Cuminic Acid Derivatives Containing Thiourea Group for Crop Protection. Chemistry & Biodiversity, 15(7), e1800115.
  • Zengin, H., & Baysal, A. (2014). Antibacterial and antioxidant activity of essential oil and extracts of cumin (Cuminum cyminum L.) seeds from Turkey. Journal of Food Science and Technology, 51(12), 3796–3804.
  • Zhang, H., et al. (2013). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Chemosphere, 93(2), 273-279.
  • Apak, R., et al. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 64(5), 993-1006.
  • Floegel, A., et al. (2011). Assessment of antioxidant activity by using different in vitro methods. Journal of Agricultural and Food Chemistry, 59(11), 5809-5817.
  • ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Retrieved from [Link]

  • Schafer, F. Q., & Buettner, G. R. (2001). Redox environment of the cell as viewed through the redox state of the glutathione disulfide/glutathione couple. Free Radical Biology and Medicine, 30(11), 1191-1212.
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  • Al-Saeed, F. A. (2012). Antimicrobial activity of Cuminum cyminum L. Journal of the Saudi Society of Agricultural Sciences, 11(1), 59-63.
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. Retrieved from [Link]

  • Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. (2019). PubMed. Retrieved from [Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. Retrieved from [Link]

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  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC. Retrieved from [Link]

  • Synthesis and Antifungal/Oomycetes Activity of Cuminic Acid Derivatives Containing Thiourea Group for Crop Protection. (2025). PubMed. Retrieved from [Link]

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